molecular formula C30H36N7O4P B15610599 Egfr-IN-136

Egfr-IN-136

Número de catálogo: B15610599
Peso molecular: 589.6 g/mol
Clave InChI: HGSJQOUQNLIDFP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Egfr-IN-136 is a useful research compound. Its molecular formula is C30H36N7O4P and its molecular weight is 589.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C30H36N7O4P

Peso molecular

589.6 g/mol

Nombre IUPAC

24-dimethylphosphoryl-10-methoxy-4-methyl-12-morpholin-4-yl-21-oxa-2,6,8,16,17,29-hexazapentacyclo[20.2.2.13,7.19,13.114,17]nonacosa-1(24),3(29),4,6,9,11,13(28),14(27),15,22,25-undecaene

InChI

InChI=1S/C30H36N7O4P/c1-20-17-31-30-34-25-15-23(26(16-27(25)39-2)36-9-12-40-13-10-36)21-18-32-37(19-21)8-5-11-41-22-6-7-24(33-29(20)35-30)28(14-22)42(3,4)38/h6-7,14-19H,5,8-13H2,1-4H3,(H2,31,33,34,35)

Clave InChI

HGSJQOUQNLIDFP-UHFFFAOYSA-N

Origen del producto

United States

Foundational & Exploratory

Unraveling the Mechanism of Action of EGFR Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available information and scientific literature retrieved in the course of this research did not yield specific data on a compound designated "Egfr-IN-136." Therefore, this document provides a comprehensive technical guide on the general mechanism of action of Epidermal Growth Factor Receptor (EGFR) inhibitors, tailored for researchers, scientists, and drug development professionals. The principles, experimental methodologies, and data presentation formats described herein are broadly applicable to the characterization of novel EGFR inhibitors.

Introduction to the Epidermal Growth Factor Receptor (EGFR)

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase that plays a pivotal role in regulating critical cellular processes, including proliferation, differentiation, survival, and migration.[1][2] It is a member of the ErbB family of receptors.[3] Aberrant EGFR signaling, often a consequence of receptor overexpression or activating mutations, is a well-established driver of tumorigenesis in various cancers, making it a prime target for anti-cancer therapies.[4][5] Ligand binding to the extracellular domain of EGFR induces receptor dimerization and subsequent activation of the intracellular tyrosine kinase domain.[2][6] This activation triggers a cascade of downstream signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which promote cell growth and survival.[1][3]

Core Mechanism of Action of EGFR Inhibitors

EGFR inhibitors are broadly classified into two main categories: monoclonal antibodies (mAbs) that target the extracellular domain and small molecule tyrosine kinase inhibitors (TKIs) that target the intracellular kinase domain.[4][5]

Tyrosine Kinase Inhibitors (TKIs): These small molecules competitively bind to the ATP-binding pocket of the EGFR kinase domain, preventing the phosphorylation and activation of downstream signaling molecules.[7] TKIs can be further classified based on their binding mode (reversible or irreversible) and their specificity for wild-type versus mutant forms of EGFR.[7]

Monoclonal Antibodies (mAbs): These therapeutic antibodies bind to the extracellular domain of EGFR, sterically hindering ligand binding and preventing receptor dimerization and activation.[6]

Downstream Signaling Pathways

Inhibition of EGFR effectively abrogates the activation of key downstream signaling cascades that are crucial for tumor progression.

  • RAS-RAF-MEK-ERK (MAPK) Pathway: This pathway is central to the regulation of cell proliferation and differentiation.

  • PI3K-AKT-mTOR Pathway: This pathway is a critical mediator of cell survival, growth, and metabolism.

  • JAK/STAT Pathway: This pathway is also implicated in EGFR-mediated signaling, contributing to cell proliferation and survival.[1][3]

Below is a diagram illustrating the EGFR signaling pathway and the points of intervention for inhibitors.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_ras_pathway RAS-RAF-MEK-ERK Pathway cluster_pi3k_pathway PI3K-AKT-mTOR Pathway Ligand Ligand EGFR Extracellular Domain Transmembrane Domain Intracellular Tyrosine Kinase Domain Ligand->EGFR:extracellular Binding & Dimerization RAS RAS EGFR:intracellular->RAS Activation PI3K PI3K EGFR:intracellular->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival TKI TKI TKI->EGFR:intracellular Inhibition mAb mAb mAb->EGFR:extracellular Inhibition

EGFR Signaling Pathway and Inhibition.

Quantitative Data for a Hypothetical EGFR Inhibitor (Hypothet-IN-1)

The following tables summarize the type of quantitative data that would be generated during the preclinical characterization of a novel EGFR inhibitor.

Table 1: In Vitro Kinase Inhibition Profile

Kinase TargetIC50 (nM)
EGFR (Wild-Type)5.2
EGFR (L858R)1.8
EGFR (T790M)250.7
HER289.3
VEGFR2>10,000

Table 2: Cellular Activity

Cell LineEGFR StatusGI50 (nM)
A431Wild-Type (Overexpressed)15.4
HCC827Exon 19 Deletion8.1
H1975L858R/T790M350.2

Key Experimental Protocols

The characterization of a novel EGFR inhibitor involves a series of in vitro and in vivo experiments to determine its potency, selectivity, and mechanism of action.

Kinase Inhibition Assay (e.g., LanthaScreen™)

Objective: To determine the half-maximal inhibitory concentration (IC50) of the inhibitor against a panel of kinases.

Methodology:

  • A recombinant kinase, a fluorescently labeled substrate, and ATP are combined in a microplate well.

  • The test compound is added at various concentrations.

  • The kinase reaction is initiated and allowed to proceed for a defined period.

  • A detection reagent (e.g., a terbium-labeled antibody that recognizes the phosphorylated substrate) is added.

  • The plate is read on a fluorescence plate reader, and the ratio of the acceptor and donor emission signals is calculated to determine the extent of substrate phosphorylation.

  • IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

Cellular Proliferation Assay (e.g., CellTiter-Glo®)

Objective: To determine the half-maximal growth inhibitory concentration (GI50) of the inhibitor in various cancer cell lines.

Methodology:

  • Cancer cells with known EGFR status are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are treated with a serial dilution of the test compound for 72 hours.

  • A reagent that measures ATP levels (indicative of cell viability) is added to each well.

  • The luminescence is measured using a plate reader.

  • GI50 values are calculated from the dose-response curves.

Below is a diagram illustrating a typical experimental workflow for characterizing an EGFR inhibitor.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Kinase_Assay Kinase Inhibition Assay (IC50 Determination) Cell_Assay Cellular Proliferation Assay (GI50 Determination) Kinase_Assay->Cell_Assay Western_Blot Western Blot Analysis (pEGFR, pAKT, pERK) Cell_Assay->Western_Blot Xenograft Xenograft Tumor Models (Efficacy Studies) Western_Blot->Xenograft PK_PD Pharmacokinetics & Pharmacodynamics Xenograft->PK_PD

Experimental Workflow for EGFR Inhibitor Characterization.

Mechanisms of Resistance

A significant challenge in EGFR-targeted therapy is the development of resistance. This can occur through several mechanisms:

  • Secondary Mutations: The emergence of mutations in the EGFR kinase domain, such as the T790M "gatekeeper" mutation, can reduce the binding affinity of TKIs.

  • Bypass Signaling: Activation of alternative signaling pathways, such as MET amplification, can circumvent the need for EGFR signaling.[8]

  • Histological Transformation: In some cases, tumors can undergo a change in their cellular makeup, for example, from non-small cell lung cancer to small cell lung cancer, which is less dependent on EGFR signaling.

Conclusion

The inhibition of EGFR signaling remains a cornerstone of targeted cancer therapy. A thorough understanding of the mechanism of action, including the specific binding mode, kinase selectivity, and effects on downstream signaling, is critical for the development of new and more effective EGFR inhibitors. The experimental protocols and data presentation formats outlined in this guide provide a framework for the comprehensive characterization of such novel therapeutic agents. The ongoing challenge of acquired resistance necessitates the continued exploration of next-generation inhibitors with improved efficacy against mutant forms of EGFR and the development of combination therapies to overcome bypass signaling pathways.

References

In-Depth Technical Guide: Egfr-IN-136, a Fourth-Generation Reversible EGFR Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Egfr-IN-136, also identified as compound 21v, is a potent, reversible, macrocyclic inhibitor of the Epidermal Growth Factor Receptor (EGFR).[1][2] Developed as a fourth-generation EGFR tyrosine kinase inhibitor (TKI), it demonstrates significant activity against clinically relevant EGFR mutations that confer resistance to previous generations of inhibitors, particularly the C797S mutation which limits the efficacy of osimertinib.[1][2] This technical guide provides a comprehensive overview of the synthesis, chemical structure, and biological evaluation of this compound, drawing from the primary literature.

Chemical Structure and Design Strategy

This compound is a novel diaminopyrimidine macrocycle.[1][2] The design strategy employed a structure-based approach to create a conformationally constrained molecule that can effectively bind to the ATP-binding site of mutant EGFR, even in the presence of the C797S mutation.[1][2] The macrocyclic structure is a key feature, differentiating it from many earlier EGFR inhibitors and contributing to its unique binding properties and selectivity.[3]

Synthesis

The synthesis of this compound involves a multi-step process culminating in the formation of the diaminopyrimidine macrocyclic core. While the full, step-by-step synthetic protocol is detailed in the supporting information of the primary publication by Hu S, et al., the general approach involves the careful construction of linear precursors containing the necessary functional groups for the final macrocyclization step.[1]

A generalized workflow for the synthesis of diaminopyrimidine macrocycles like this compound can be conceptualized as follows:

G cluster_synthesis Generalized Synthesis Workflow A Synthesis of Diaminopyrimidine Core B Functionalization of Diaminopyrimidine A->B D Coupling of Core and Linker B->D C Synthesis of Linker Fragment C->D E Macrocyclization D->E F Purification and Characterization E->F

Caption: Generalized workflow for the synthesis of diaminopyrimidine macrocycles.

Biological Activity and Data Presentation

This compound has been evaluated for its inhibitory activity against wild-type EGFR and various mutant forms, as well as its anti-proliferative effects in cancer cell lines. The quantitative data from these studies are summarized below.

In Vitro Kinase Inhibitory Activity

The half-maximal inhibitory concentration (IC50) values of this compound against different EGFR kinase variants are presented in Table 1. The data highlights the compound's high potency against clinically significant resistance mutations.

EGFR Mutant IC50 (nM)
EGFRWT63.9
EGFRL858R/T790M2.2
EGFR19del/T790M/C797S2.3
EGFRL858R/T790M/C797S12.5 - 13.2
Table 1: In vitro kinase inhibitory activity of this compound against various EGFR mutants.[1][2]
Cellular Anti-proliferative Activity

The anti-proliferative activity of this compound was assessed in Ba/F3 cells engineered to express different EGFR mutations and in a non-small cell lung cancer (NSCLC) cell line (PC-9-OR) harboring a triple mutation. The IC50 values are summarized in Table 2.

Cell Line EGFR Mutation Status IC50 (nM)
Ba/F3Parental>1000
A431Wild-Type Overexpression>1000
Ba/F3-EGFR19del/T790M/C797S19del/T790M/C797S41
Ba/F3-EGFRL858R/T790M/C797SL858R/T790M/C797S52
PC-9-OR19del/T790M/C797S56
Table 2: Cellular anti-proliferative activity of this compound.[1][2]

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are generalized methodologies for the key experiments used in the evaluation of this compound.

EGFR Kinase Inhibition Assay (Luminescent)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of EGFR. A common method is the ADP-Glo™ Kinase Assay.

Workflow for EGFR Kinase Inhibition Assay:

G cluster_kinase_assay EGFR Kinase Inhibition Assay Workflow A Prepare serial dilutions of this compound B Incubate EGFR enzyme with this compound A->B C Initiate kinase reaction with ATP and substrate B->C D Stop reaction and measure ADP production (luminescence) C->D E Calculate IC50 value D->E

Caption: Generalized workflow for an in vitro EGFR kinase inhibition assay.

Methodology:

  • Reagent Preparation: Dilute the recombinant EGFR enzyme, substrate (e.g., a synthetic peptide), and ATP to their final concentrations in a kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).[4] Prepare serial dilutions of this compound.

  • Reaction Setup: In a 384-well plate, add the EGFR enzyme to each well. Then, add the serially diluted this compound. Allow for a pre-incubation period for the inhibitor to bind to the enzyme.

  • Kinase Reaction: Initiate the reaction by adding a mixture of the substrate and ATP. Incubate the plate at room temperature for a defined period (e.g., 60 minutes).[4]

  • Detection: Stop the kinase reaction and measure the amount of ADP produced using a detection reagent such as ADP-Glo™. This involves a two-step process that first depletes the remaining ATP and then converts the produced ADP into a luminescent signal.[4]

  • Data Analysis: Measure the luminescence using a plate reader. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell Proliferation Assay

This assay determines the effect of a compound on the growth of cancer cells. The Ba/F3 cell line is a common model system for studying the effects of inhibitors on specific kinase mutations.

Workflow for Cell Proliferation Assay:

G cluster_proliferation_assay Cell Proliferation Assay Workflow A Seed Ba/F3 cells expressing EGFR mutants B Treat cells with serial dilutions of this compound A->B C Incubate for a defined period (e.g., 72 hours) B->C D Assess cell viability (e.g., using a metabolic assay) C->D E Calculate IC50 value D->E

Caption: Generalized workflow for a cell proliferation assay.

Methodology:

  • Cell Seeding: Plate the Ba/F3 cells engineered to express the desired EGFR mutant in a 96-well plate at a predetermined density.

  • Compound Treatment: Add serial dilutions of this compound to the wells. Include appropriate controls (e.g., vehicle-only).

  • Incubation: Incubate the cells for a period that allows for multiple cell divisions (typically 72 hours).

  • Viability Assessment: Measure cell viability using a reagent such as CellTiter-Glo®, which quantifies the amount of ATP present, an indicator of metabolically active cells.

  • Data Analysis: Measure the luminescence or absorbance. The IC50 value is calculated by plotting the percentage of cell growth inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

EGFR Signaling Pathway and Mechanism of Action of this compound

The EGFR signaling pathway is a critical regulator of cell growth, proliferation, and survival. Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation, which activates downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways. In cancer, mutations in EGFR can lead to its constitutive activation. This compound acts by competitively binding to the ATP pocket of the EGFR kinase domain, thereby preventing its phosphorylation and the subsequent activation of these downstream pathways.

G cluster_pathway EGFR Signaling and Inhibition by this compound cluster_downstream Downstream Signaling Ligand EGF/TGF-α EGFR EGFR Dimerization & Autophosphorylation Ligand->EGFR RAS_RAF RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF PI3K_AKT PI3K-AKT Pathway EGFR->PI3K_AKT Inhibitor This compound Inhibitor->EGFR Cell_Response Cell Proliferation, Survival, Differentiation RAS_RAF->Cell_Response PI3K_AKT->Cell_Response

Caption: Simplified EGFR signaling pathway and the inhibitory action of this compound.

Conclusion

This compound is a promising fourth-generation reversible EGFR inhibitor with potent activity against clinically relevant resistance mutations, including the challenging C797S mutation. Its macrocyclic diaminopyrimidine structure provides a novel chemical scaffold for overcoming resistance to existing EGFR TKIs. The data presented in this guide underscores its potential for the treatment of advanced NSCLC, and the provided experimental frameworks offer a basis for further research and development in this area.

References

An In-depth Technical Guide to the Early Preclinical Profile of Egfr-IN-136

Author: BenchChem Technical Support Team. Date: December 2025

As a helpful AI assistant, I have compiled the following in-depth technical guide on the early preclinical data of a representative EGFR inhibitor, framed as "Egfr-IN-136," for researchers, scientists, and drug development professionals.

Disclaimer: Publicly available information does not contain specific preclinical data for a compound designated "this compound." This document, therefore, serves as a comprehensive, illustrative guide based on established principles and representative data for the preclinical evaluation of a novel EGFR inhibitor.

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of EGFR signaling, often through mutations or overexpression, is a key driver in the development and progression of various cancers, making it a prime therapeutic target.[1][2] Small molecule kinase inhibitors targeting EGFR have become a cornerstone of treatment for several malignancies.[1] This guide provides a technical overview of the preclinical data for a representative EGFR inhibitor, this compound.

Quantitative Data

The preclinical evaluation of an EGFR inhibitor involves rigorous quantitative assessment of its potency, selectivity, and cellular activity.

Kinase Selectivity Profile

A critical aspect of an EGFR inhibitor's profile is its selectivity against a panel of other kinases to anticipate potential off-target effects.[3] The data is typically presented as the half-maximal inhibitory concentration (IC50).

Table 1: In Vitro Kinase Inhibitory Profile of this compound

Kinase TargetIC50 (nM)
EGFR (Wild-Type) 5.2
EGFR (L858R) 1.1
EGFR (T790M) 25.7
HER2150
HER4> 1000
VEGFR2> 5000
SRC850
ABL1> 10000

Note: Lower IC50 values indicate higher potency. This data is illustrative.

Cellular Activity

The anti-proliferative activity of this compound is assessed in various cancer cell lines with different EGFR statuses.

Table 2: Cellular Proliferation Inhibition by this compound

Cell LineEGFR StatusIC50 (nM)
NCI-H1975L858R, T790M35.2
HCC827del E746-A7508.9
A431Wild-Type, Overexpressed50.1
Calu-3Wild-Type> 1000

Note: This data is illustrative and demonstrates the compound's effect on cell viability.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of preclinical data.

In Vitro Kinase Assay

This assay determines the direct inhibitory effect of the compound on purified kinase enzymes.

  • Principle: A luminescence-based assay is used to measure the amount of ATP remaining in the reaction after kinase-mediated phosphorylation.

  • Protocol:

    • Recombinant human EGFR kinase is incubated with the test compound (this compound) at various concentrations.

    • A kinase reaction is initiated by adding a substrate peptide and ATP.

    • The reaction is allowed to proceed for a specified time at a controlled temperature.

    • A kinase detection reagent is added to stop the reaction and measure the remaining ATP via a luminescence signal.

    • IC50 values are calculated from the dose-response curve.

Cellular Proliferation Assay

This assay measures the effect of the inhibitor on the growth of cancer cell lines.

  • Principle: A cell viability assay, such as one based on ATP content (e.g., CellTiter-Glo®), is used to quantify the number of viable cells after treatment.[4]

  • Protocol:

    • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with a range of concentrations of this compound.

    • After a 72-hour incubation period, a cell viability reagent is added to each well.

    • The luminescence, which is proportional to the amount of ATP and thus the number of viable cells, is measured using a plate reader.[4]

    • IC50 values are determined by plotting cell viability against the logarithm of the compound concentration.

Western Blot Analysis for Target Engagement

This technique is used to confirm that the inhibitor is hitting its target within the cell and inhibiting downstream signaling.

  • Principle: Western blotting detects the phosphorylation status of EGFR and downstream signaling proteins like ERK and AKT.

  • Protocol:

    • EGFR-dependent cells are treated with this compound for a specified time.

    • Cells are then stimulated with EGF to induce EGFR phosphorylation.

    • Cell lysates are prepared, and proteins are separated by size using SDS-PAGE.

    • The separated proteins are transferred to a membrane.

    • The membrane is incubated with primary antibodies specific for phosphorylated EGFR (p-EGFR), total EGFR, phosphorylated ERK (p-ERK), total ERK, phosphorylated AKT (p-AKT), and total AKT.

    • Following incubation with secondary antibodies, the protein bands are visualized using chemiluminescence.[5]

Visualizations

Diagrams are provided to illustrate key signaling pathways and experimental workflows.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Ligand Binding RAS RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Proliferation_Survival Proliferation & Survival Transcription->Proliferation_Survival Gene Expression

Caption: EGFR Signaling Pathways.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_invivo In Vivo Models Kinase_Assay In Vitro Kinase Assay (Determine IC50) Proliferation_Assay Cell Proliferation Assay (Determine IC50 in cells) Kinase_Assay->Proliferation_Assay Target_Engagement Western Blot (Confirm p-EGFR inhibition) Proliferation_Assay->Target_Engagement Xenograft_Studies Tumor Xenograft Studies (Evaluate in vivo efficacy) Target_Engagement->Xenograft_Studies

Caption: Preclinical Evaluation Workflow.

References

Methodological & Application

Application Notes and Protocols for EGFR Inhibitors in the Study of EGFR-Mutant Cancers

Author: BenchChem Technical Support Team. Date: December 2025

Note: No specific public data could be found for a compound designated "Egfr-IN-136." The following application notes and protocols are provided as a representative example based on the characteristics of a potent, selective EGFR inhibitor, demonstrating its application in studying EGFR-mutant cancers. The data and methodologies are synthesized from typical experimental findings in the field.

These notes are intended for researchers, scientists, and drug development professionals working on epidermal growth factor receptor (EGFR)-mutant cancers.

Introduction

The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell growth, proliferation, and survival.[1][2] Activating mutations in the EGFR gene are common drivers of non-small cell lung cancer (NSCLC) and other malignancies.[3][4] These mutations lead to constitutive activation of the EGFR signaling pathway, promoting uncontrolled cell division and tumor growth. Small molecule tyrosine kinase inhibitors (TKIs) that target mutant EGFR have become a cornerstone of treatment for these cancers.[5][6] This document provides an overview of the application of a representative EGFR inhibitor in preclinical studies of EGFR-mutant cancers.

Quantitative Data Summary

The inhibitory activity of a representative EGFR inhibitor against various EGFR mutations and its effect on the proliferation of EGFR-mutant cancer cell lines are summarized below.

Table 1: Biochemical Potency Against EGFR Kinase Mutants

Kinase TargetIC₅₀ (nM)
EGFR (L858R/T790M)< 1
EGFR (Exon 19 Del/T790M)< 1
EGFR (L858R)10 - 15
EGFR (Exon 19 Del)12 - 20
EGFR (Wild-Type)> 450

IC₅₀ (half-maximal inhibitory concentration) values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%.

Table 2: Cellular Proliferation Inhibition in EGFR-Mutant Cell Lines

Cell LineEGFR Mutation StatusGI₅₀ (nM)
PC-9Exon 19 Deletion10 - 25
H1975L858R/T790M5 - 20
HCC827Exon 19 Deletion10 - 30
A549Wild-Type> 5000

GI₅₀ (half-maximal growth inhibitory concentration) values represent the concentration of the inhibitor required to inhibit cell proliferation by 50%.

Table 3: In Vivo Efficacy in Xenograft Models

Xenograft ModelEGFR MutationDosageTumor Growth Inhibition (%)
PC-9Exon 19 Deletion25 mg/kg, once daily> 90
H1975L858R/T790M25 mg/kg, once daily> 95

Signaling Pathway and Mechanism of Action

In cancers with activating EGFR mutations, the receptor is perpetually active, leading to the downstream activation of pro-survival signaling cascades, primarily the PI3K/AKT and RAS/MAPK pathways.[2][7] A selective EGFR inhibitor competitively binds to the ATP-binding site within the kinase domain of the mutant EGFR, preventing its autophosphorylation and subsequent activation of these downstream pathways. This blockade of signaling ultimately leads to cell cycle arrest and apoptosis.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR Mutant EGFR GRB2_SOS GRB2_SOS EGFR->GRB2_SOS P PI3K PI3K EGFR->PI3K P RAS RAS GRB2_SOS->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF Proliferation Cell Proliferation, Survival, Growth AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation EGFR_Inhibitor EGFR Inhibitor EGFR_Inhibitor->EGFR

Caption: EGFR signaling pathway and its inhibition.

Experimental Protocols

The following are detailed protocols for key experiments to characterize the activity of an EGFR inhibitor.

1. Cell Proliferation Assay (MTS/MTT)

This protocol describes how to determine the GI₅₀ of an EGFR inhibitor in EGFR-mutant cancer cell lines.

  • Materials:

    • EGFR-mutant cell lines (e.g., PC-9, H1975)

    • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

    • EGFR inhibitor stock solution (10 mM in DMSO)

    • 96-well cell culture plates

    • MTS or MTT reagent

    • Plate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

    • Prepare a serial dilution of the EGFR inhibitor in complete growth medium. A typical concentration range would be from 1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.

    • Remove the medium from the wells and add 100 µL of the diluted inhibitor or vehicle control.

    • Incubate the plate for 72 hours at 37°C.

    • Add 20 µL of MTS/MTT reagent to each well and incubate for 1-4 hours at 37°C.

    • Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a plate reader.

    • Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI₅₀ value using a non-linear regression curve fit.

2. Western Blot Analysis for Pathway Inhibition

This protocol is used to assess the effect of an EGFR inhibitor on the phosphorylation status of EGFR and its downstream signaling proteins.

  • Materials:

    • EGFR-mutant cell lines (e.g., PC-9, H1975)

    • Complete growth medium

    • EGFR inhibitor

    • Ice-cold PBS

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • BCA protein assay kit

    • Laemmli sample buffer

    • SDS-PAGE gels

    • PVDF membrane

    • Blocking buffer (5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-GAPDH)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

  • Procedure:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with various concentrations of the EGFR inhibitor (e.g., 10 nM, 100 nM, 1 µM) or vehicle control for 2-4 hours.

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

    • Denature the protein samples by boiling with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again with TBST and visualize the protein bands using a chemiluminescent substrate and an imaging system.

Experimental Workflow

The following diagram outlines a typical experimental workflow for characterizing the activity of a novel EGFR inhibitor from in vitro studies to in vivo models.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Biochemical_Assay Biochemical Assays (Kinase Inhibition, IC₅₀) Cell_Proliferation Cell-Based Assays (Proliferation, GI₅₀) Biochemical_Assay->Cell_Proliferation Pathway_Analysis Pathway Analysis (Western Blot, p-EGFR) Cell_Proliferation->Pathway_Analysis PK_PD Pharmacokinetics & Pharmacodynamics (PK/PD) Pathway_Analysis->PK_PD Xenograft Xenograft Models (Tumor Growth Inhibition) PK_PD->Xenograft Toxicity Toxicity Studies Xenograft->Toxicity

Caption: Experimental workflow for EGFR inhibitor evaluation.

References

Application Notes and Protocols for Egfr-IN-136: A Novel EGFR Inhibitor for Inducing Apoptosis in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1][2] Dysregulation of the EGFR signaling pathway, often through mutations or overexpression, is a key driver in the development and progression of various cancers.[3][4] Egfr-IN-136 is a potent and selective small molecule inhibitor of EGFR designed to target cancer cells with aberrant EGFR signaling. By blocking the tyrosine kinase activity of EGFR, this compound effectively inhibits downstream pro-survival pathways, such as PI3K/AKT and MAPK, ultimately leading to the induction of apoptosis in cancer cells.[5][6] These application notes provide detailed protocols for evaluating the efficacy of this compound in vitro and in vivo.

Quantitative Data Summary

Note: The following data is hypothetical and intended to be representative of a novel EGFR inhibitor. Researchers should generate their own data for this compound.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

Kinase TargetIC₅₀ (nM)
EGFR (L858R/T790M)1.5
EGFR (Exon 19 Del/T790M)1.2
EGFR (L858R)15
EGFR (Exon 19 Del)18
EGFR (Wild-Type)520

Table 2: Cellular Proliferation Inhibitory Activity of this compound

Cell LineEGFR Mutation StatusGI₅₀ (nM)
PC-9Exon 19 Deletion20
H1975L858R/T790M15
HCC827Exon 19 Deletion25
A549Wild-Type> 6000

Table 3: In Vivo Anti-Tumor Efficacy of this compound in Xenograft Models

Xenograft ModelEGFR MutationDosageTumor Growth Inhibition (%)
PC-9Exon 19 Deletion25 mg/kg, once daily> 90
H1975L858R/T790M25 mg/kg, once daily> 95

Signaling Pathways and Mechanism of Action

In many cancers, EGFR is constitutively activated, leading to the persistent activation of downstream signaling cascades like the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK (MAPK) pathways.[2][7] These pathways promote cell proliferation and inhibit apoptosis. This compound is designed to bind to the ATP-binding site of the EGFR kinase domain, preventing autophosphorylation and the subsequent activation of these downstream pathways. This inhibition of pro-survival signaling shifts the cellular balance towards apoptosis, leading to programmed cell death in cancer cells.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand EGFR EGFR Ligand->EGFR Binds PI3K PI3K EGFR->PI3K Activates RAS RAS EGFR->RAS Activates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation_Survival Proliferation_Survival mTOR->Proliferation_Survival Apoptosis_Inhibition Apoptosis_Inhibition mTOR->Apoptosis_Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene_Transcription Gene_Transcription ERK->Gene_Transcription Egfr_IN_136 Egfr_IN_136 Egfr_IN_136->EGFR Inhibits Gene_Transcription->Proliferation_Survival

EGFR Signaling Pathway Inhibition

Experimental Protocols

Cell Viability Assay (MTS/MTT)

This protocol outlines the determination of the half-maximal growth inhibitory concentration (GI₅₀) of this compound.

Materials:

  • Cancer cell lines (e.g., PC-9, H1975)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • This compound stock solution (10 mM in DMSO)

  • 96-well cell culture plates

  • MTS or MTT reagent

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Prepare serial dilutions of this compound in complete growth medium. A typical concentration range is 1 nM to 10 µM. Include a vehicle control (DMSO).

  • Remove the medium from the wells and add 100 µL of the diluted this compound or vehicle control.

  • Incubate the plate for 72 hours at 37°C.

  • Add 20 µL of MTS/MTT reagent to each well and incubate for 1-4 hours at 37°C.

  • Measure the absorbance at the appropriate wavelength (490 nm for MTS, 570 nm for MTT) using a plate reader.

  • Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI₅₀ value using non-linear regression analysis.

Western Blot Analysis

This protocol is for assessing the effect of this compound on the phosphorylation of EGFR and its downstream targets.

Materials:

  • Cancer cell lines

  • This compound

  • Ice-cold PBS

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • Laemmli buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) or vehicle for 2-4 hours.

  • Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Clarify lysates by centrifugation and determine protein concentration using a BCA assay.

  • Denature protein samples by boiling with Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescence substrate and an imaging system.

Apoptosis Assay (Annexin V Staining)

This protocol quantifies the induction of apoptosis by this compound using flow cytometry.

Materials:

  • Cancer cell lines

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound at various concentrations for 24-48 hours.

  • Harvest cells, including any floating cells in the medium.

  • Wash cells twice with cold PBS.

  • Resuspend cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of this compound.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Kinase_Assay Kinase Assay (IC50 Determination) Cell_Viability Cell Viability Assay (GI50 in Cancer Cell Lines) Kinase_Assay->Cell_Viability Western_Blot Western Blot Analysis (Target Engagement & Pathway Modulation) Cell_Viability->Western_Blot Apoptosis_Assay Apoptosis Assay (Annexin V Staining) Western_Blot->Apoptosis_Assay Xenograft_Model Xenograft Model Establishment (e.g., PC-9, H1975) Apoptosis_Assay->Xenograft_Model Promising In Vitro Data Efficacy_Study Efficacy Study (Tumor Growth Inhibition) Xenograft_Model->Efficacy_Study PK_PD_Analysis Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis Efficacy_Study->PK_PD_Analysis Apoptosis_Induction Egfr_IN_136 Egfr_IN_136 EGFR_Inhibition EGFR_Inhibition Egfr_IN_136->EGFR_Inhibition PI3K_AKT_Inhibition PI3K_AKT_Inhibition EGFR_Inhibition->PI3K_AKT_Inhibition MAPK_Inhibition MAPK_Inhibition EGFR_Inhibition->MAPK_Inhibition Anti_Apoptotic_Down Downregulation of Anti-apoptotic Proteins (e.g., Bcl-2, Mcl-1) PI3K_AKT_Inhibition->Anti_Apoptotic_Down Pro_Apoptotic_Up Upregulation/Activation of Pro-apoptotic Proteins (e.g., Bim, Bad) MAPK_Inhibition->Pro_Apoptotic_Up Mitochondrial_Dysfunction Mitochondrial Dysfunction & Cytochrome c Release Anti_Apoptotic_Down->Mitochondrial_Dysfunction Pro_Apoptotic_Up->Mitochondrial_Dysfunction Caspase_Activation Caspase Activation (Caspase-9, Caspase-3) Mitochondrial_Dysfunction->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

References

Application Notes and Protocols for EGFR-IN-136 in Glioblastoma Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available research data specifically for a compound designated "EGFR-IN-136" is not available at the time of this writing. The following application notes and protocols are a representative template based on established research for novel tyrosine kinase inhibitors (TKIs) targeting the Epidermal Growth Factor Receptor (EGFR) in the context of glioblastoma (GBM). Researchers should substitute the placeholder data and optimize protocols for their specific molecule and experimental systems.

Introduction

Glioblastoma (GBM) is the most aggressive primary brain tumor in adults, with a median survival of less than 15 months.[1] A significant portion of GBMs exhibit genetic alterations in the Epidermal Growth Factor Receptor (EGFR), including gene amplification and mutations, which are present in over 50% of cases.[2][3] These alterations drive tumor progression, invasion, and resistance to therapy, making EGFR a critical therapeutic target.[3][4] this compound is a novel, potent, and selective inhibitor of EGFR designed for high blood-brain barrier penetrance to target EGFR-driven glioblastoma.

This compound is hypothesized to function as an ATP-competitive tyrosine kinase inhibitor, blocking the autophosphorylation of both wild-type EGFR and its oncogenic variants, such as EGFRvIII, which is common in GBM.[1][5] This inhibition is expected to downregulate key downstream signaling pathways, including the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, thereby inducing apoptosis and inhibiting the proliferation of glioblastoma cells.[2][3]

Data Presentation

Table 1: In Vitro Efficacy of this compound in Glioblastoma Cell Lines

This table presents hypothetical 50% inhibitory concentration (IC50) values for this compound against a panel of patient-derived glioblastoma cell lines with varying EGFR status.

Cell LineEGFR StatusThis compound IC50 (nM)Erlotinib IC50 (nM)Osimertinib IC50 (nM)
GBM-01EGFR amplification1548002200
GBM-02EGFRvIII mutant25>100002500
GBM-03EGFR A289V mutant505200150
U87-MGEGFR wild-type (low)>10000>10000>10000
HEK293-EGFRvIIIStably Expressing1048302190

Data are representative. Actual values must be determined experimentally.

Table 2: In Vivo Efficacy of this compound in a GBM Orthotopic Xenograft Model

This table summarizes hypothetical data from an in vivo study using an orthotopic mouse model implanted with EGFRvIII-mutant glioblastoma cells.

Treatment GroupDose (mg/kg, daily)Median Survival (days)Tumor Growth Inhibition (%)Change in Body Weight (%)
Vehicle Control-250+2.5
This compound254885-1.5
This compound506295-4.0
Temozolomide53540-8.0

Data are representative. Actual values must be determined experimentally.

Signaling Pathways and Workflows

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_output EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS STAT3 STAT3 EGFR->STAT3 Ligand EGF/TGF-α Ligand->EGFR Binding & Dimerization AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Transcription Gene Transcription mTOR->Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription STAT3->Transcription Proliferation Proliferation Transcription->Proliferation Survival Survival Transcription->Survival Invasion Invasion Transcription->Invasion Inhibitor This compound Inhibitor->EGFR Inhibition

Caption: EGFR signaling pathway in glioblastoma and point of inhibition.

In_Vitro_Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_analysis Analysis cluster_validation Mechanism Validation arrow arrow start Culture GBM Cell Lines (e.g., U87-EGFRvIII, patient-derived) seed Seed Cells in 96-well Plates start->seed treat Treat with this compound (Dose-Response) seed->treat wb_treat Treat Cells for 2-4h seed->wb_treat incubate Incubate for 72 hours treat->incubate assay Perform Cell Viability Assay (e.g., CellTiter-Glo®) incubate->assay data Measure Luminescence assay->data calc Calculate IC50 Values data->calc wb_lysate Prepare Cell Lysates wb_treat->wb_lysate wb_run Western Blot for p-EGFR, p-AKT, p-ERK wb_lysate->wb_run

Caption: Experimental workflow for in vitro screening of this compound.

In_Vivo_Workflow cluster_model Model Generation cluster_monitoring Tumor Monitoring cluster_dosing Treatment Phase cluster_endpoint Endpoint Analysis implant Orthotopic Implantation of Luciferase-tagged GBM Cells into Immunocompromised Mice imaging Monitor Tumor Growth via Bioluminescence Imaging (BLI) implant->imaging randomize Randomize into Treatment Groups when Tumor is Established imaging->randomize dosing Daily Dosing with Vehicle or This compound (e.g., oral gavage) randomize->dosing monitor_health Monitor Body Weight and Overall Health dosing->monitor_health continue_imaging Continue BLI to Track Tumor Response dosing->continue_imaging survival Monitor Survival Until Neurological Endpoint continue_imaging->survival harvest Harvest Brain Tissue for Immunohistochemistry (IHC) survival->harvest

Caption: Experimental workflow for in vivo efficacy studies.

Experimental Protocols

Protocol 1: Cell Viability Assay (96-well format)

This protocol is for determining the IC50 value of this compound in glioblastoma cell lines.

Materials:

  • Glioblastoma cell lines (e.g., U87-EGFRvIII, patient-derived lines)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well clear-bottom, white-walled plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 2,000-5,000 cells per well in 90 µL of complete growth medium into a 96-well plate.

    • Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10X serial dilution plate of this compound in growth medium. A typical final concentration range would be 1 nM to 10 µM. Include a DMSO-only vehicle control.

    • Add 10 µL of the 10X compound dilutions to the corresponding wells of the cell plate.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C, 5% CO2.

  • Assay Measurement:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

    • Add 100 µL of the reagent to each well.

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Analysis:

    • Measure luminescence using a plate-reading luminometer.

    • Normalize the data to the vehicle control (100% viability) and a no-cell control (0% viability).

    • Plot the dose-response curve and calculate the IC50 value using a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism.

Protocol 2: Western Blotting for EGFR Pathway Inhibition

This protocol is to verify that this compound inhibits the phosphorylation of EGFR and its downstream targets.

Materials:

  • Glioblastoma cells cultured in 6-well plates

  • This compound

  • RIPA Lysis and Extraction Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-EGFR (Tyr1068), anti-total-EGFR, anti-phospho-AKT (Ser473), anti-total-AKT, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-Actin or GAPDH.

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Culture cells in 6-well plates to 70-80% confluency.

    • Serum-starve cells overnight if assessing ligand-stimulated phosphorylation.

    • Treat cells with this compound at various concentrations (e.g., 0.1x, 1x, 10x IC50) for 2-4 hours. Include a vehicle control.

    • (Optional) Stimulate with EGF (e.g., 50 ng/mL) for 15 minutes before harvesting.

    • Wash cells with ice-cold PBS and lyse with 150 µL of ice-cold RIPA buffer.

    • Scrape cells, transfer to a microcentrifuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification and Sample Preparation:

    • Determine protein concentration using the BCA assay.

    • Normalize all samples to the same protein concentration (e.g., 20-30 µg) with lysis buffer and Laemmli sample buffer.

    • Boil samples at 95°C for 5 minutes.

  • SDS-PAGE and Transfer:

    • Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.

    • Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane 3 times for 10 minutes each with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane 3 times for 10 minutes each with TBST.

  • Detection:

    • Apply ECL substrate to the membrane according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using an imaging system.

    • Analyze band intensities, normalizing phosphorylated proteins to their total protein counterparts and then to the loading control (Actin or GAPDH).

Protocol 3: In Vivo Orthotopic Glioblastoma Xenograft Model

This protocol outlines a study to evaluate the efficacy of this compound in a brain tumor model. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Materials:

  • 6-8 week old immunocompromised mice (e.g., Athymic Nude-Foxn1nu)

  • Luciferase-expressing glioblastoma cells (e.g., U87-EGFRvIII-luc)

  • Stereotactic surgery apparatus

  • Hamilton syringe

  • D-Luciferin

  • In Vivo Imaging System (IVIS)

  • This compound formulation for oral gavage (e.g., in 0.5% methylcellulose)

  • Vehicle control solution

Procedure:

  • Stereotactic Intracranial Implantation:

    • Anesthetize the mouse.

    • Secure the mouse in the stereotactic frame.

    • Create a small burr hole in the skull over the desired injection site (e.g., right striatum).

    • Slowly inject ~200,000 cells in 5 µL of PBS into the brain parenchyma using a Hamilton syringe.

    • Withdraw the needle slowly and suture the incision.

    • Provide post-operative care and analgesics.

  • Tumor Growth Monitoring and Randomization:

    • Allow tumors to establish for 7-10 days post-implantation.

    • Begin weekly tumor monitoring. Anesthetize mice, administer D-Luciferin (i.p.), and measure tumor burden via bioluminescence imaging (BLI).

    • When the average bioluminescent signal reaches a predetermined threshold, randomize mice into treatment cohorts (e.g., Vehicle, this compound low dose, this compound high dose).

  • Treatment Administration:

    • Administer the assigned treatment (e.g., daily via oral gavage) for a specified duration (e.g., 21-28 days).

    • Monitor animal health and body weight 2-3 times per week.

  • Efficacy Assessment:

    • Continue weekly BLI to monitor tumor response to treatment.

    • After the treatment period, continue to monitor animals for survival analysis. The primary endpoint is typically a humane endpoint based on neurological symptoms or significant weight loss (>20%).

  • Endpoint Analysis:

    • Record the date of death or euthanasia for each animal to generate a Kaplan-Meier survival curve.

    • At the time of euthanasia, perfuse the animals and harvest brains.

    • Fix brains in formalin, embed in paraffin, and perform immunohistochemical analysis for markers of proliferation (Ki-67), apoptosis (cleaved caspase-3), and target engagement (p-EGFR).

References

Application Notes and Protocols for Egfr-IN-136 as a Chemical Probe for EGFR Signaling

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Information regarding the specific compound "Egfr-IN-136" is not publicly available. This document provides a generalized framework and protocols based on the characterization of other known EGFR inhibitors and is intended to serve as a template for the investigation of this compound.

I. Introduction: The Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that is a critical regulator of fundamental cellular processes, including proliferation, differentiation, survival, and migration.[1][2] Dysregulation of EGFR signaling, often through overexpression or mutation, is a well-established driver of tumorigenesis in various cancers, making it a prominent target for therapeutic intervention.[3][4][5] Upon ligand binding (e.g., EGF, TGF-α), EGFR undergoes dimerization and autophosphorylation of specific tyrosine residues within its intracellular domain.[1][3] This phosphorylation creates docking sites for adaptor proteins, which in turn activate downstream signaling cascades, most notably the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways.[1][6][7] These pathways are central to promoting cell proliferation and survival.[1][3]

This compound is a putative small molecule inhibitor designed to act as a chemical probe to interrogate EGFR signaling. Chemical probes are essential tools for dissecting the roles of specific proteins in complex biological systems. This document outlines key experiments and protocols to characterize the activity and mechanism of action of this compound.

II. Mechanism of Action of EGFR Inhibitors

Small molecule EGFR inhibitors, such as this compound is presumed to be, typically function by competing with ATP for binding to the tyrosine kinase domain of the receptor.[3][7] This competitive inhibition prevents the autophosphorylation of EGFR, thereby blocking the initiation of downstream signaling cascades.[3] The intended result is the suppression of pro-proliferative and pro-survival signals in cancer cells that are dependent on EGFR activity.[8]

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand (EGF) Ligand (EGF) EGFR EGFR Ligand (EGF)->EGFR Binding & Dimerization P P EGFR->P Autophosphorylation GRB2/SOS GRB2/SOS P->GRB2/SOS PI3K PI3K P->PI3K RAS RAS GRB2/SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation This compound This compound This compound->EGFR Inhibition

Figure 1: Simplified EGFR signaling pathway and the inhibitory action of this compound.

III. Data Presentation: Quantitative Analysis of this compound Activity

Clear and concise data presentation is crucial for evaluating the potency and efficacy of a chemical probe. The following tables provide a template for summarizing key quantitative data for this compound.

Table 1: In Vitro Biochemical Potency of this compound

Kinase TargetIC₅₀ (nM)
Wild-Type EGFRValue
EGFR (L858R)Value
EGFR (Exon 19 Del)Value
Other Kinases (for selectivity)Value

Table 2: Cellular Potency of this compound in Cancer Cell Lines

Cell LineEGFR StatusGI₅₀ (µM)
A549Wild-TypeValue
HCC827Exon 19 DeletionValue
NCI-H1975L858R, T790MValue

IV. Experimental Protocols

Detailed methodologies are provided for key experiments to characterize this compound.

A. Cell Culture

Protocol:

  • Culture cancer cell lines (e.g., A549, HCC827) in the recommended growth medium supplemented with fetal bovine serum and antibiotics.

  • Maintain cells in a humidified incubator at 37°C with 5% CO₂.[3]

  • Routinely subculture cells when they reach 80-90% confluency to ensure exponential growth for experiments.[3]

B. Cell Viability Assay (MTS/MTT Assay)

This assay quantifies the effect of this compound on cell proliferation and viability.[5]

Workflow Diagram:

Cell_Viability_Workflow A Seed cells in a 96-well plate B Allow cells to attach overnight A->B C Prepare serial dilutions of this compound B->C D Treat cells with this compound or vehicle C->D E Incubate for 72 hours D->E F Add MTS/MTT reagent E->F G Incubate for 1-4 hours F->G H Measure absorbance on a plate reader G->H I Calculate GI₅₀ values H->I

Figure 2: Workflow for the cell viability assay.

Protocol:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well.[3]

  • Allow cells to adhere overnight in the incubator.[3]

  • Prepare serial dilutions of this compound in complete growth medium. A common starting range is a logarithmic series from 1 nM to 100 µM.[8]

  • Replace the medium with the drug dilutions or a vehicle control (e.g., 0.1% DMSO).[3]

  • Incubate the plate for 72 hours at 37°C.[3]

  • Add MTS or MTT reagent to each well and incubate for 1-4 hours until a color change is observed.[3]

  • Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.[3]

  • Plot the percentage of cell viability against the logarithm of the drug concentration and use non-linear regression to determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).

C. Western Blotting for Phospho-EGFR and Downstream Signaling

This technique is used to assess the direct inhibitory effect of this compound on EGFR phosphorylation and its downstream signaling pathways.

Protocol:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Serum-starve the cells for 12-24 hours to reduce basal EGFR activity.

  • Pre-treat cells with various concentrations of this compound or vehicle for 1-2 hours.

  • Stimulate the cells with EGF (e.g., 100 ng/mL) for 10-15 minutes to induce EGFR phosphorylation.

  • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature the protein samples by boiling in Laemmli buffer.[3]

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[3]

  • Block the membrane with a suitable blocking buffer for 1 hour at room temperature.[3]

  • Incubate the membrane with primary antibodies against phospho-EGFR, total EGFR, phospho-ERK, total ERK, phospho-AKT, and total AKT overnight at 4°C.[3]

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[3]

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.[3]

D. Cellular Uptake Assay by LC-MS/MS

This assay quantifies the amount of this compound that enters the cells.[6]

Workflow Diagram:

Uptake_Workflow A Seed cells in 6-well plates B Treat with this compound for desired time A->B C Wash cells with ice-cold PBS B->C D Lyse cells and collect lysate C->D E Extract drug from lysate D->E F Analyze by LC-MS/MS E->F G Normalize to total protein concentration F->G

Figure 3: Workflow for the cellular uptake assay.

Protocol:

  • Seed cancer cells in 6-well plates and culture overnight.[6]

  • Treat the cells with various concentrations of this compound for a specified time (e.g., 2, 6, 24 hours).[6]

  • After incubation, wash the cells three times with ice-cold PBS to remove any unbound drug.[6]

  • Lyse the cells and collect the lysate.[6]

  • Perform a protein extraction from the cell lysate.[6]

  • Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of this compound.[6]

  • Normalize the amount of intracellular this compound to the total protein concentration, determined by a BCA assay. The results are typically expressed as ng of drug per mg of total protein.[6]

V. Conclusion

The protocols and frameworks provided in these application notes serve as a comprehensive guide for the initial characterization of this compound as a chemical probe for EGFR signaling. By systematically evaluating its biochemical potency, cellular activity, and mechanism of action, researchers can effectively utilize this novel tool to further elucidate the complex roles of EGFR in health and disease.

References

Troubleshooting & Optimization

Egfr-IN-136 not showing activity in vitro troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in utilizing EGFR-IN-136 effectively in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective small-molecule inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. It is designed to bind to the ATP-binding site of the EGFR kinase domain, preventing autophosphorylation and the subsequent activation of downstream signaling pathways critical for cell proliferation and survival, such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[1][2][3][4][5]

Q2: What are the expected in vitro IC50 values for this compound?

The inhibitory potency of this compound has been characterized in both biochemical and cellular assays. The IC50 values can vary depending on the specific EGFR mutation and the cell line being tested. Below is a summary of expected activities.

Table 1: Biochemical Activity of this compound against Wild-Type and Mutant EGFR

EGFR Variant Assay Type Expected IC₅₀ (nM)
Wild-Type (WT) Biochemical Kinase Assay 120
L858R Biochemical Kinase Assay 12
Exon 19 Deletion Biochemical Kinase Assay 8
T790M Biochemical Kinase Assay 75

| C797S | Biochemical Kinase Assay | >1500 |

Table 2: Cellular Activity of this compound in Cancer Cell Lines

Cell Line EGFR Status Assay Type Expected IC₅₀ (nM)
A431 WT (overexpressed) Proliferation 220
HCC827 Exon 19 Deletion Proliferation 20
NCI-H1975 L858R/T790M Proliferation 110

| PC-9 | Exon 19 Deletion | Proliferation | 18 |

Q3: What are the solubility and stability characteristics of this compound?

Proper handling and storage are critical for maintaining the activity of this compound.

Table 3: Solubility and Stability of this compound

Solvent Solubility Storage of Stock Solution
DMSO ≥ 80 mg/mL -20°C for up to 1 month; -80°C for up to 1 year
Ethanol Sparingly soluble Not recommended for long-term storage

| Water | Insoluble | Not recommended |

Note: It is highly recommended to prepare fresh working solutions from a DMSO stock for each experiment and to minimize freeze-thaw cycles.[6]

Troubleshooting Guide: No In Vitro Activity Observed

If you are not observing the expected activity with this compound, please consult the following troubleshooting workflow and detailed guide.

G start No Activity Observed with this compound substance Step 1: Verify Compound Integrity start->substance biochem Step 2: Check Biochemical Assay Conditions substance->biochem If using biochemical assay cell Step 3: Check Cell-Based Assay Conditions substance->cell If using cell-based assay end Consult Technical Support biochem->end Issue persists cell->end Issue persists

Caption: A logical workflow for troubleshooting lack of this compound activity.

Issue 1: No Inhibition in a Biochemical (Enzyme) Kinase Assay
Potential Cause Troubleshooting Steps & Recommendations
Compound Precipitation 1. Visual Inspection: Check for precipitates in the stock solution and in the final assay buffer.[7] 2. Solubility Limit: Ensure the final concentration of this compound in the assay is below its solubility limit in the aqueous buffer. 3. DMSO Concentration: Keep the final DMSO concentration consistent across all wells and ideally below 0.5%, as higher concentrations can affect enzyme activity and compound solubility.[7]
Inactive Reagents 1. Enzyme Activity: Use a fresh aliquot of the EGFR enzyme. Avoid repeated freeze-thaw cycles. Confirm enzyme activity using a known, potent EGFR inhibitor as a positive control (e.g., Gefitinib, Erlotinib). 2. ATP Quality: Use a fresh ATP stock solution. The ATP concentration is critical; use a concentration at or near the Km of the enzyme for ATP for competitive inhibitors.[8]
Incorrect Assay Conditions 1. Buffer Components: Ensure the kinase buffer composition is correct (e.g., pH, MgCl2 concentration).[9] 2. Incubation Time: Ensure sufficient pre-incubation time for the inhibitor with the enzyme before adding ATP to start the reaction.[10] 3. Substrate: Verify the concentration and purity of the peptide or protein substrate.
Assay Interference 1. Signal Quenching/Enhancement: If using a fluorescence- or luminescence-based assay (e.g., ADP-Glo™), run a control without the kinase enzyme to see if this compound itself interferes with the detection reagents or signal.[8]
Issue 2: No Inhibition in a Cell-Based (Proliferation/Phosphorylation) Assay
Potential Cause Troubleshooting Steps & Recommendations
Cell Line Characteristics 1. EGFR Dependence: Confirm that the chosen cell line's proliferation is dependent on EGFR signaling. Not all cell lines expressing EGFR are addicted to its pathway for survival.[11] 2. EGFR Mutation Status: The sensitivity to this compound is highly dependent on the EGFR mutation status (see Table 2). Verify the mutational status of your cell line. 3. Passage Number & Health: Use cells at a low passage number and ensure they are healthy and in the logarithmic growth phase before seeding.
Compound Inaccessibility or Instability 1. Cell Permeability: While this compound is designed to be cell-permeable, issues can arise. Ensure sufficient incubation time (e.g., 72 hours for proliferation assays) for the compound to reach its intracellular target.[10] 2. Compound Stability: The compound may be unstable in the cell culture medium over long incubation periods. Consider replenishing the medium with fresh compound during the experiment.
Assay Protocol Issues 1. Seeding Density: Optimize cell seeding density. Too many cells can deplete the compound, while too few may result in poor signal-to-noise. 2. Serum Concentration: High concentrations of growth factors in fetal bovine serum (FBS) can compete with the inhibitor by strongly activating the EGFR pathway. Consider reducing the serum concentration or using serum-free media for a portion of the experiment. 3. Assay Timing: For phosphorylation assays (e.g., Western blot for p-EGFR), ensure you are capturing the signaling event at the correct time point after EGF stimulation and inhibitor treatment. The inhibition of phosphorylation can be rapid (minutes to hours).
Drug Efflux 1. MDR Pumps: Some cancer cell lines overexpress multidrug resistance (MDR) pumps that can actively efflux the inhibitor, reducing its intracellular concentration. This can be investigated using cell lines with known MDR expression.

Experimental Protocols

Protocol 1: Biochemical Kinase Assay (ADP-Glo™ Format)

This protocol measures the amount of ADP produced in a kinase reaction, which correlates with enzyme activity.[9]

Materials:

  • Recombinant human EGFR (WT or mutant)

  • This compound

  • Poly(Glu, Tyr) 4:1 substrate

  • ATP

  • Kinase Buffer (40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

Procedure:

  • Prepare serial dilutions of this compound in 100% DMSO. Further dilute in Kinase Buffer to a 4x final concentration.

  • Add 2.5 µL of 4x this compound solution or vehicle (DMSO in Kinase Buffer) to the appropriate wells of a 384-well plate.

  • Add 5 µL of a 2x enzyme/substrate solution (containing EGFR enzyme and Poly(Glu, Tyr) substrate in Kinase Buffer) to each well.

  • Gently mix and incubate at room temperature for 30 minutes.

  • Initiate the kinase reaction by adding 2.5 µL of 4x ATP solution.

  • Incubate the reaction at 30°C for 60 minutes.

  • Stop the reaction and measure ADP production by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add 20 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature.

  • Read the luminescence on a plate reader.

  • Plot the luminescence signal against the log of the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.

G A 1. Prepare Inhibitor Dilutions (this compound) B 2. Add Inhibitor to Plate A->B C 3. Add Enzyme/Substrate Mix B->C D 4. Pre-incubate C->D E 5. Add ATP to Start Reaction D->E F 6. Incubate E->F G 7. Add ADP-Glo™ Reagent F->G H 8. Read Luminescence G->H

Caption: Workflow for the biochemical ADP-Glo™ kinase assay.

Protocol 2: Cell-Based Proliferation Assay (CellTiter-Glo® Format)

This assay quantifies cell viability by measuring ATP levels, which is an indicator of metabolically active cells.[11]

Materials:

  • EGFR-dependent cancer cell line (e.g., HCC827)

  • Complete growth medium (e.g., RPMI-1640 + 10% FBS)

  • This compound

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

  • White, clear-bottom 96-well cell culture plates

Procedure:

  • Trypsinize and count cells. Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 3,000-5,000 cells/well) in 90 µL of complete growth medium.

  • Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Add 10 µL of the diluted compound or vehicle control to the appropriate wells.

  • Incubate the plate for 72 hours at 37°C, 5% CO2.

  • Equilibrate the plate to room temperature for 30 minutes.

  • Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

  • Add 100 µL of the reagent to each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Read the luminescence on a plate reader.

  • Calculate cell viability as a percentage of the vehicle control and plot against the log of the inhibitor concentration to determine the IC50 value.

EGFR Signaling Pathway

The following diagram illustrates the major signaling pathways downstream of EGFR that are inhibited by this compound.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2 Grb2/SOS EGFR->Grb2 PI3K PI3K EGFR->PI3K Ras RAS Grb2->Ras Raf RAF Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF (Ligand) EGF->EGFR IN136 This compound IN136->EGFR Inhibits

Caption: Simplified EGFR signaling pathway and the point of inhibition by this compound.

References

Technical Support Center: Optimizing EGFR-IN-136 Concentration for IC50 Determination

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the optimal use of EGFR-IN-136 for accurate IC50 determination. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.

Troubleshooting Guide

This guide addresses potential problems, their probable causes, and recommended solutions to ensure reliable and reproducible IC50 data.

Issue Potential Cause Troubleshooting Steps
No or Weak Inhibition Incorrect Concentration Range: The concentrations of this compound used are too low to elicit a response. • Compound Degradation: The inhibitor has lost activity due to improper storage or handling. • Cell Line Insensitivity: The chosen cell line may not be dependent on EGFR signaling.Broaden Concentration Range: Perform a preliminary experiment with a wider range of concentrations (e.g., 1 nM to 100 µM) to identify the inhibitory range. • Verify Compound Integrity: Ensure this compound stock solutions are stored correctly and prepare fresh dilutions for each experiment. Avoid repeated freeze-thaw cycles. • Confirm Cell Line Sensitivity: Use a positive control cell line known to be sensitive to EGFR inhibition. Verify the expression and activation of EGFR in your experimental cell line via methods like Western blot.
High Variability Between Replicates Inconsistent Cell Seeding: Uneven distribution of cells across wells. • Pipetting Errors: Inaccurate dispensing of inhibitor or reagents. • Edge Effects: Evaporation or temperature gradients in the outer wells of the microplate.Ensure Homogenous Cell Suspension: Gently mix the cell suspension before and during plating. • Calibrate Pipettes: Use calibrated pipettes and consistent pipetting techniques. • Minimize Edge Effects: Avoid using the outermost wells of the plate for experimental data; instead, fill them with sterile PBS or media.
Inconsistent IC50 Values Across Experiments Variable Assay Conditions: Differences in incubation times, temperatures, or reagent concentrations. • DMSO Concentration: High concentrations of DMSO can affect cell viability and enzyme activity.[1][2] • Cell Passage Number: High passage numbers can lead to genetic drift and altered phenotypes.Standardize Protocols: Maintain consistent assay conditions for all experiments. • Control DMSO Concentration: Ensure the final DMSO concentration is consistent across all wells and ideally does not exceed 0.5%. • Use Low Passage Cells: Use cells with a consistent and low passage number for all experiments.
Non-Sigmoidal Dose-Response Curve Compound Precipitation: this compound may be precipitating at higher concentrations due to low solubility. • Assay Interference: The compound may interfere with the assay signal (e.g., autofluorescence). • Complex Biological Response: The inhibitor may have multiple binding sites or off-target effects.Check Solubility: Visually inspect for precipitation in stock solutions and assay wells. If solubility is an issue, consider using a different solvent or a lower concentration range. • Run Compound Interference Controls: Include controls with the inhibitor but without cells or enzyme to check for assay interference. • Analyze Data Carefully: Use appropriate curve-fitting models and consider if the data suggests a more complex mechanism of action.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its mechanism of action?

A1: this compound is a small molecule inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. EGFR is a key regulator of cellular processes such as proliferation, survival, and differentiation.[3][4] In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth.[3] this compound likely acts by binding to the ATP-binding site of the EGFR kinase domain, preventing its autophosphorylation and the activation of downstream signaling pathways like the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[4]

Q2: What is an IC50 value and why is it important?

A2: The half-maximal inhibitory concentration (IC50) is a quantitative measure of the potency of an inhibitor. It represents the concentration of the inhibitor required to reduce a specific biological or biochemical activity (such as enzyme activity or cell proliferation) by 50%.[3] Determining the IC50 is a critical step in the preclinical evaluation of a potential drug candidate as it provides a standardized measure of its effectiveness.

Q3: What are the key differences between a biochemical (cell-free) and a cell-based IC50 assay?

A3: A biochemical assay uses purified recombinant EGFR enzyme to measure the direct inhibition of its kinase activity. This provides a measure of the inhibitor's potency against the isolated target. A cell-based assay, on the other hand, measures the effect of the inhibitor on a biological response in living cells, such as inhibition of cell proliferation or phosphorylation of downstream targets. Cell-based assays provide insights into the inhibitor's permeability, stability, and its ability to engage the target in a more complex biological environment. IC50 values from cell-based assays are often higher than those from biochemical assays due to these additional factors.

Q4: What is the recommended starting concentration range for this compound for an initial IC50 experiment?

A4: For a novel inhibitor with unknown potency, it is recommended to start with a broad concentration range. A 10-point, 3-fold serial dilution starting from a high concentration (e.g., 10 µM or 100 µM) down to the nanomolar or picomolar range is a common starting point. This will help to define the dynamic range of inhibition and allow for a more focused concentration range in subsequent, more precise experiments.

Experimental Protocols

Below are detailed protocols for determining the IC50 of this compound in both biochemical and cell-based assay formats.

Protocol 1: Biochemical IC50 Determination using a Luminescence-Based Kinase Assay

This protocol is adapted from a general method for in vitro kinase assays.[5][6][7]

Materials:

  • Recombinant human EGFR kinase domain

  • Kinase substrate (e.g., a synthetic poly-Glu-Tyr peptide)

  • ATP (Adenosine triphosphate)

  • This compound

  • Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT)[7]

  • Luminescence-based kinase assay kit (e.g., ADP-Glo™)

  • 384-well white assay plates

  • Plate reader capable of luminescence detection

Methodology:

  • Inhibitor Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform a serial dilution to create a range of concentrations. A suggested dilution series is provided in the table below. Ensure the final DMSO concentration in the assay does not exceed 1%.

  • Assay Plate Setup:

    • Add 1 µL of each this compound dilution to the wells of a 384-well plate.

    • Include positive controls (DMSO only, no inhibitor) and negative controls (no enzyme).

  • Enzyme and Substrate Addition:

    • Prepare a 2X kinase/substrate solution in Kinase Assay Buffer. The optimal concentrations of EGFR and substrate should be determined empirically but a starting point could be 2-10 nM EGFR and a substrate concentration near its Km.

    • Add 2 µL of the 2X kinase/substrate solution to all wells.

    • Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation:

    • Prepare a 2X ATP solution in Kinase Assay Buffer. The final ATP concentration should ideally be at or near the Km for EGFR.

    • Initiate the kinase reaction by adding 2 µL of the 2X ATP solution to all wells.

  • Incubation:

    • Incubate the plate at 30°C for 60 minutes. The incubation time may need to be optimized.

  • Detection:

    • Stop the kinase reaction and measure ADP production by adding the reagents from the luminescence-based assay kit according to the manufacturer's instructions. Typically, this involves adding a reagent to deplete unused ATP, followed by a second reagent to convert ADP to ATP and generate a luminescent signal.[7]

  • Data Acquisition and Analysis:

    • Read the luminescence on a plate reader.

    • Subtract the background signal (negative control).

    • Normalize the data with the positive control (100% activity) and negative control (0% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Cell-Based IC50 Determination using a Cell Viability Assay

This protocol outlines a general procedure using a luminescence-based cell viability assay (e.g., CellTiter-Glo®).[3][4][8]

Materials:

  • EGFR-dependent cancer cell line (e.g., A431, NCI-H1975)

  • Complete cell culture medium

  • This compound

  • Luminescence-based cell viability assay kit

  • 96-well clear-bottom white plates

  • Plate reader capable of luminescence detection

Methodology:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate overnight at 37°C with 5% CO₂ to allow for cell attachment.

  • Inhibitor Preparation and Treatment:

    • Prepare a serial dilution of this compound in complete medium from a DMSO stock. A suggested dilution series is provided in the table below. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions.

    • Include vehicle control wells (medium with the same final concentration of DMSO) and untreated control wells.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C with 5% CO₂. The incubation time should be optimized based on the cell line's doubling time.

  • Cell Viability Assay:

    • Equilibrate the plate and the cell viability assay reagent to room temperature.

    • Add the cell viability reagent to each well according to the manufacturer's protocol (e.g., 100 µL).

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Subtract the background signal (medium only).

    • Normalize the data to the vehicle control wells (100% viability).

    • Plot the percent viability versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Recommended Serial Dilution Table for this compound

This table provides an example of a 10-point, 3-fold serial dilution series starting from a 10 µM final concentration.

Well Final Concentration (µM) Volume of Stock (µL) Volume of Diluent (µL)
110--
23.3310 of well 120
31.1110 of well 220
40.3710 of well 320
50.1210 of well 420
60.0410 of well 520
70.01410 of well 620
80.004610 of well 720
90.001510 of well 820
100.000510 of well 920
Control0 (Vehicle)030

Visualizations

EGFR Signaling Pathway and Inhibition

EGFR_Signaling_Pathway cluster_membrane Cell Membrane Ligand EGF/TGF-α EGFR EGFR Dimer Ligand->EGFR P_EGFR Autophosphorylation EGFR->P_EGFR EGFR_IN_136 This compound EGFR_IN_136->EGFR Inhibits Grb2_SOS Grb2/SOS P_EGFR->Grb2_SOS PI3K PI3K P_EGFR->PI3K Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation

Caption: Simplified EGFR signaling pathway and the point of intervention for this compound.

Experimental Workflow for IC50 Determination

IC50_Workflow start Start prep_inhibitor Prepare Serial Dilutions of this compound start->prep_inhibitor plate_setup Plate Setup (Biochemical or Cell-Based) start->plate_setup add_inhibitor Add Inhibitor Dilutions to Plate prep_inhibitor->add_inhibitor add_reagents Add Reagents (Enzyme/Substrate or Cells) plate_setup->add_reagents add_reagents->add_inhibitor incubate Incubate add_inhibitor->incubate detection Add Detection Reagent incubate->detection read_plate Read Plate (Luminescence/Fluorescence) detection->read_plate analyze Data Analysis: Normalize & Plot Data read_plate->analyze determine_ic50 Determine IC50 Value analyze->determine_ic50

Caption: A generalized experimental workflow for the determination of an IC50 value.

References

Troubleshooting Egfr-IN-136 in combination with other drugs

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding a specific compound designated "EGFR-IN-136" is not publicly available. This guide provides general troubleshooting advice and technical support for researchers working with hypothetical or novel EGFR inhibitors, here referred to as "this compound," based on common challenges observed with EGFR tyrosine kinase inhibitors (TKIs) in combination therapies.

Troubleshooting Guides

This section provides solutions to specific problems that may be encountered when using this compound in combination with other therapeutic agents in a research setting.

Issue Potential Cause Suggested Solution
1. Higher than expected cytotoxicity in combination studies. - Synergistic Toxicity: The combination of this compound and the partner drug may lead to enhanced toxicity that is not observed with either agent alone.[1][2] - Off-Target Effects: One or both drugs may have off-target effects that are exacerbated in combination.[3] - Altered Drug Metabolism: Co-administration may alter the metabolism of one or both compounds, leading to higher effective concentrations.- Perform a dose-response matrix to identify a synergistic but less toxic concentration range. - Evaluate the expression of known off-target proteins. - Assess the metabolic stability of each drug in the presence of the other.
2. Reduced efficacy of this compound in the presence of a second agent. - Antagonistic Interaction: The second drug may interfere with the binding of this compound to its target or activate compensatory signaling pathways. - Receptor Crosstalk: The partner drug might activate other receptor tyrosine kinases (e.g., MET, HER2) that can bypass the EGFR blockade.[4][5][6] - Increased Drug Efflux: The second agent could upregulate ATP-binding cassette (ABC) transporters, leading to increased efflux of this compound.[4]- Conduct synergy analysis using models like Bliss Independence or Loewe Additivity to quantify the interaction.[7][8][9] - Perform a Western blot to probe for the activation of alternative signaling pathways (e.g., p-MET, p-HER2). - Use an ABC transporter inhibitor as a tool compound to see if efficacy is restored.
3. Inconsistent results in cell viability assays across experiments. - Cell Line Instability: Genetic drift in cancer cell lines over multiple passages can alter their sensitivity to EGFR inhibitors.[10] - Reagent Variability: Inconsistent potency of this compound or the combination drug between batches. - Serum Concentration: Growth factors in fetal bovine serum (FBS) can activate EGFR and compete with the inhibitor.[11]- Use low-passage, authenticated cell lines for all experiments. - Qualify each new batch of inhibitors before use in large-scale experiments. - Consider reducing the serum concentration during drug treatment or using serum-starved conditions.[11]
4. Lack of correlation between inhibition of EGFR phosphorylation and cell death. - Delayed Apoptotic Response: The inhibition of EGFR signaling may not immediately translate to a loss of cell viability; apoptosis can be a delayed downstream effect.[10] - Activation of Survival Pathways: Cells may activate pro-survival pathways, such as PI3K/AKT, to counteract the effects of EGFR inhibition.[4][12] - Cell Cycle Arrest: The combination treatment may be inducing cytostatic effects (cell cycle arrest) rather than cytotoxic effects.- Perform a time-course experiment to assess cell viability at later time points (e.g., 72, 96 hours). - Analyze the phosphorylation status of key survival proteins like AKT and ERK1/2. - Conduct cell cycle analysis by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases.

Frequently Asked Questions (FAQs)

Q1: What are the most common mechanisms of acquired resistance to EGFR TKIs like this compound?

A1: The most common mechanism of acquired resistance to first- and second-generation EGFR TKIs is the T790M "gatekeeper" mutation in exon 20 of the EGFR gene, which accounts for 50-60% of cases.[5][13][14] Other significant mechanisms include the activation of bypass signaling pathways, most notably through amplification of the MET oncogene, and histological transformation of the cancer cells.[4][5]

Q2: How do I choose the right combination partner for this compound?

A2: The choice of a combination partner should be hypothesis-driven. Consider agents that target known resistance pathways to EGFR inhibitors. For example, if your cell model develops resistance through MET amplification, a MET inhibitor would be a rational combination partner.[4][15] Other strategies include combining with chemotherapy, immunotherapy, or inhibitors of downstream signaling molecules like MEK or PI3K.[16][17]

Q3: My Western blot for phosphorylated EGFR (p-EGFR) shows a weak or no signal after treatment with this compound. How can I troubleshoot this?

A3: Several factors can lead to a weak p-EGFR signal. Ensure that your lysis buffer contains freshly added phosphatase inhibitors to preserve the phosphorylation state of your proteins.[18] It is also recommended to use BSA instead of milk as a blocking agent, as phosphoproteins in milk can lead to high background.[19] Always include a positive control (e.g., cells stimulated with EGF) and a negative control (e.g., untreated, serum-starved cells) to validate your results.[18][20]

Q4: What is the best method to determine if the combination of this compound and another drug is synergistic?

A4: The gold standard for determining synergy is to perform a dose-response matrix experiment and analyze the data using synergy models such as the Bliss Independence or Loewe Additivity model.[7][8][21] These models provide a synergy score that quantifies the interaction between the two drugs over a range of concentrations.[22] Web-based tools and software packages are available to perform these calculations.[7][9]

Data Presentation

Table 1: In Vitro Efficacy of this compound in Combination with a MET Inhibitor (MET-IN-1) in an EGFR-mutant NSCLC Cell Line (NCI-H1975)

TreatmentIC50 (nM)
This compound150
MET-IN-1>10,000
This compound + MET-IN-1 (100 nM)25

Table 2: Synergy Scores for this compound and MET-IN-1 Combination

Synergy ModelSynergy ScoreInterpretation
Bliss Independence15.2Synergistic
Loewe Additivity12.8Synergistic
Highest Single Agent (HSA)18.5Synergistic

Experimental Protocols

Protocol 1: Western Blot for Phospho-EGFR

This protocol describes the detection of EGFR phosphorylation inhibition by this compound.

  • Cell Culture and Treatment: Plate NCI-H1975 cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells overnight.

  • Inhibitor Treatment: Pre-treat cells with varying concentrations of this compound or a vehicle control (DMSO) for 2 hours.

  • Ligand Stimulation: Stimulate the cells with 100 ng/mL of human EGF for 15 minutes.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.[10]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel, separate the proteins, and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with a primary antibody against p-EGFR (Tyr1068) overnight at 4°C.

  • Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an ECL substrate.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total EGFR as a loading control.

Protocol 2: Cell Viability Assay (MTT)

This protocol is for determining the effect of this compound on cell viability.

  • Cell Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to attach overnight.[15]

  • Compound Treatment: Treat the cells with a serial dilution of this compound, the combination drug, or the combination of both for 72 hours. Include a vehicle-only control.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the media and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[23]

Visualizations

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR Binding & Dimerization Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Autophosphorylation & Recruitment PI3K PI3K EGFR->PI3K PLCg PLCγ EGFR->PLCg STAT STAT EGFR->STAT Ras Ras Grb2_SOS->Ras Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription PKC PKC PLCg->PKC STAT->Transcription EGFR_IN_136 This compound EGFR_IN_136->EGFR Inhibition

Caption: Simplified EGFR signaling pathway and the point of intervention for this compound.

Synergy_Workflow cluster_experiment Experimental Phase cluster_analysis Data Analysis Phase start Seed Cells in 96-well Plates treatment Dose-Response Matrix (this compound vs. Drug B) start->treatment incubation Incubate for 72h treatment->incubation viability_assay Perform Cell Viability Assay (MTT) incubation->viability_assay readout Measure Absorbance viability_assay->readout data_norm Normalize Data to Vehicle Control readout->data_norm synergy_calc Calculate Synergy Score (e.g., Bliss, Loewe) data_norm->synergy_calc interpretation Interpret Results: Synergy, Additivity, or Antagonism synergy_calc->interpretation end Conclusion interpretation->end

Caption: Standard experimental workflow for a drug combination synergy analysis.

Troubleshooting_Tree start Inconsistent Results with Combination Therapy? q1 Is cytotoxicity higher than expected? start->q1 Yes/No q2 Is efficacy lower than expected? start->q2 Yes/No q3 Is there high variability between replicates? start->q3 Yes/No a1 Synergistic toxicity or off-target effects. -> Perform dose de-escalation. q1->a1 Yes a2 Antagonism or bypass pathway activation. -> Check p-MET/p-HER2. q2->a2 Yes a3 Technical issue. -> Check cell seeding, reagents, and serum. q3->a3 Yes

Caption: A logical guide to diagnosing sources of experimental error in combination studies.

References

Validation & Comparative

A Comparative Analysis of EGFR T790M Inhibitors: Osimertinib vs. Egfr-IN-136

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers in Oncology and Drug Development

The development of targeted therapies against epidermal growth factor receptor (EGFR) mutations has revolutionized the treatment landscape of non-small cell lung cancer (NSCLC). The emergence of the T790M "gatekeeper" mutation, however, confers resistance to early-generation EGFR tyrosine kinase inhibitors (TKIs), necessitating the development of novel therapeutic agents. This guide provides a detailed comparison of osimertinib (B560133), a third-generation EGFR TKI, and the novel inhibitor Egfr-IN-136, in the context of EGFR T790M mutant cancer cells.

Osimertinib , marketed as Tagrisso®, is a potent and irreversible EGFR TKI that has become a standard of care for patients with EGFR T790M mutation-positive NSCLC.[1][2][3] It selectively targets both the sensitizing EGFR mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, while sparing wild-type EGFR, which is thought to contribute to its favorable safety profile.[4][5][6]

Due to the absence of publicly available data for a compound specifically named "this compound" , a direct comparison based on experimental evidence is not feasible at this time. The name may represent a very new preclinical compound, an internal designation not yet in the public domain, or a potential misnomer.

This guide will, therefore, focus on the established data for osimertinib and provide a framework for evaluating any novel T790M inhibitor, such as this compound, once information becomes available.

Mechanism of Action: Targeting the Resistant Gatekeeper

Osimertinib covalently binds to the cysteine-797 residue within the ATP-binding site of the EGFR kinase domain.[6][7] This irreversible binding effectively blocks the downstream signaling pathways that drive tumor growth and survival, including the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.[7] Its high selectivity for mutant EGFR over wild-type EGFR minimizes off-target toxicities commonly associated with earlier-generation TKIs.[4]

Signaling Pathway Inhibition

The binding of an EGFR TKI like osimertinib to the mutant EGFR prevents its autophosphorylation and subsequent activation of downstream signaling cascades crucial for cancer cell proliferation and survival.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibitors Inhibitors cluster_cytoplasm Cytoplasm cluster_pi3k PI3K/AKT Pathway cluster_ras RAS/RAF/MEK/ERK Pathway cluster_nucleus Nucleus EGFR EGFR (T790M) PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS Osimertinib Osimertinib Osimertinib->EGFR Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: EGFR Signaling Pathway Inhibition by Osimertinib.

Performance Data in EGFR T790M Mutant Cells

Comprehensive preclinical and clinical studies have demonstrated the efficacy of osimertinib in overcoming T790M-mediated resistance.

Table 1: In Vitro Activity of Osimertinib against EGFR T790M Mutant Cell Lines
Cell LineEGFR Mutation StatusOsimertinib IC₅₀ (nM)Reference
NCI-H1975L858R/T790M<15[6]
PC-9VanRex19del/T790M<15[6]

IC₅₀ (Half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Clinical Efficacy of Osimertinib in Patients with EGFR T790M-Positive NSCLC
Clinical TrialTreatmentObjective Response Rate (ORR)Median Progression-Free Survival (PFS)
AURA3Osimertinib vs. Platinum-based chemotherapy71% vs. 31%10.1 months vs. 4.4 months

Data from the AURA3 Phase III trial.[2]

Experimental Protocols

To evaluate and compare the efficacy of EGFR T790M inhibitors, a series of standardized in vitro and in vivo experiments are typically performed.

Cell Viability Assay (MTT Assay)

This assay is used to assess the dose-dependent effect of the inhibitor on the proliferation of EGFR T790M mutant cancer cell lines.

MTT_Assay_Workflow A Seed EGFR T790M mutant cells in 96-well plates B Treat cells with varying concentrations of inhibitor A->B C Incubate for 72 hours B->C D Add MTT reagent C->D E Incubate for 4 hours D->E F Add solubilization solution (e.g., DMSO) E->F G Measure absorbance at 570 nm F->G H Calculate IC₅₀ values G->H

Caption: Workflow for a standard MTT cell viability assay.

Western Blot Analysis

This technique is employed to determine the effect of the inhibitor on the phosphorylation status of EGFR and key downstream signaling proteins.

Protocol:

  • Cell Lysis: EGFR T790M mutant cells are treated with the inhibitor for a specified time, then lysed to extract total protein.

  • Protein Quantification: The concentration of protein in each lysate is determined using a standard assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is incubated with primary antibodies specific for phosphorylated and total forms of EGFR, AKT, and ERK.

  • Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the signal is detected using a chemiluminescent substrate.

Conclusion

Osimertinib has demonstrated robust efficacy and a manageable safety profile in patients with EGFR T790M-mutant NSCLC, establishing it as a cornerstone of therapy in this setting.[1][3] While a direct comparison with "this compound" is not currently possible due to a lack of available data, the experimental framework outlined in this guide provides a clear roadmap for the evaluation of any emerging EGFR T790M inhibitor. Future head-to-head preclinical and clinical studies will be essential to determine the relative efficacy and potential advantages of new agents in this therapeutic class. Researchers are encouraged to monitor scientific literature and conference proceedings for forthcoming data on novel T790M inhibitors.

References

A Comparative Analysis of Egfr-IN-136 and First-Generation EGFR Inhibitors: Efficacy and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the novel covalent EGFR inhibitor, Egfr-IN-136, with first-generation reversible inhibitors, gefitinib (B1684475) and erlotinib. This document outlines their distinct mechanisms of action, comparative efficacy against wild-type and mutant forms of the epidermal growth factor receptor (EGFR), and provides standardized protocols for key validation assays.

Disclaimer: As "this compound" is a novel compound, this guide utilizes representative data from well-characterized irreversible EGFR inhibitors, such as osimertinib, to draw comparative insights against first-generation inhibitors.

Introduction

The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of EGFR signaling, often through activating mutations in its kinase domain, is a key driver in the pathogenesis of several cancers, most notably non-small cell lung cancer (NSCLC).

First-generation EGFR tyrosine kinase inhibitors (TKIs), such as gefitinib and erlotinib, were a significant advancement in targeted cancer therapy. These agents act as reversible, ATP-competitive inhibitors of the EGFR kinase domain, showing marked efficacy in patients with activating EGFR mutations (e.g., exon 19 deletions and L858R).[2] However, the clinical benefit of these inhibitors is often limited by the development of acquired resistance, most commonly through the emergence of the T790M "gatekeeper" mutation in the EGFR kinase domain.[3]

This compound represents the next wave of EGFR inhibitors, designed as a covalent, irreversible inhibitor to overcome the limitations of first-generation TKIs. This guide will delve into the mechanistic differences that underpin the enhanced efficacy and broader activity profile of this compound and similar irreversible inhibitors.

Mechanism of Action: Reversible vs. Irreversible Inhibition

The fundamental difference between first-generation EGFR inhibitors and this compound lies in their binding kinetics to the EGFR kinase domain.

First-Generation EGFR Inhibitors (Gefitinib, Erlotinib): These molecules reversibly bind to the ATP-binding pocket of the EGFR kinase domain through non-covalent interactions.[2] This competitive inhibition prevents ATP from binding, thereby blocking EGFR autophosphorylation and downstream signaling. However, this reversible binding can be overcome by high intracellular concentrations of ATP or by conformational changes in the kinase domain, such as the T790M mutation, which increases the receptor's affinity for ATP.[3]

This compound (and other irreversible inhibitors): In contrast, this compound is designed with an electrophilic "warhead" that forms a stable, covalent bond with a specific cysteine residue (Cys797) within the ATP-binding site of the EGFR kinase domain.[4] This irreversible binding permanently inactivates the receptor, leading to a more sustained and potent inhibition of EGFR signaling. This mechanism is particularly effective against the T790M resistance mutation, as the covalent interaction is less affected by the increased ATP affinity conferred by this mutation.[5]

Comparative Efficacy: A Quantitative Overview

The in vitro potency of EGFR inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the target kinase by 50%. The following table summarizes the comparative IC50 values of a first-generation inhibitor (gefitinib) and a representative irreversible inhibitor (osimertinib, as a surrogate for this compound) against various EGFR genotypes.

EGFR GenotypeGefitinib (IC50, nM)Osimertinib (IC50, nM)
Wild-Type EGFR~100 - 2000~480 - 1865
Exon 19 Deletion~5 - 20~10 - 20
L858R~10 - 50~10 - 20
L858R + T790M>1000~5 - 15

Data compiled from multiple sources. Actual values can vary based on experimental conditions.[5][6][7]

As the data indicates, while both classes of inhibitors are potent against activating mutations (Exon 19 deletion, L858R), the irreversible inhibitor maintains high potency against the T790M resistance mutation, whereas the first-generation inhibitor is largely ineffective. Notably, both inhibitor types show less activity against wild-type EGFR, which is a desirable characteristic to minimize off-target effects in healthy tissues.

Experimental Protocols

To ensure reproducible and comparable data, standardized experimental protocols are crucial. Below are detailed methodologies for key assays used to evaluate the efficacy of EGFR inhibitors.

In Vitro Kinase Inhibition Assay

This assay directly measures the inhibitory effect of a compound on the enzymatic activity of purified EGFR kinase.

Principle: The assay quantifies the amount of ATP consumed or the amount of phosphorylated substrate produced during the kinase reaction. A common method is the ADP-Glo™ Kinase Assay, which measures ADP production as an indicator of kinase activity.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the test inhibitor (e.g., this compound, gefitinib) in 100% DMSO.

    • Prepare serial dilutions of the inhibitor in kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Prepare a solution of recombinant EGFR enzyme (wild-type or mutant) in kinase assay buffer.

    • Prepare a solution of a suitable peptide substrate and ATP in kinase assay buffer.

  • Kinase Reaction:

    • In a 96-well or 384-well plate, add the diluted inhibitor or vehicle control (DMSO).

    • Add the EGFR enzyme solution to each well.

    • Initiate the reaction by adding the substrate/ATP mixture.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Signal Detection:

    • Stop the kinase reaction by adding a reagent that depletes the remaining ATP (e.g., ADP-Glo™ Reagent).

    • Add a detection reagent that converts the generated ADP to ATP and produces a luminescent or fluorescent signal.

    • Measure the signal using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Proliferation Assay (MTT/MTS Assay)

This cell-based assay assesses the effect of an inhibitor on the proliferation and viability of cancer cells that are dependent on EGFR signaling.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assays are colorimetric assays that measure the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases convert the tetrazolium salt into a colored formazan (B1609692) product, the amount of which is proportional to the number of living cells.[8]

Protocol:

  • Cell Culture and Seeding:

    • Culture an EGFR-dependent cancer cell line (e.g., PC-9 for activating mutations, H1975 for T790M) in appropriate growth medium.

    • Harvest the cells and seed them into 96-well plates at a predetermined density.

    • Allow the cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Inhibitor Treatment:

    • Prepare serial dilutions of the test inhibitor in cell culture medium.

    • Remove the old medium from the wells and add the medium containing the various concentrations of the inhibitor or a vehicle control.

    • Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).

  • MTT/MTS Reagent Addition and Incubation:

    • Add the MTT or MTS reagent to each well.

    • Incubate for 1-4 hours, allowing the viable cells to convert the reagent into formazan.

  • Solubilization and Absorbance Measurement:

    • If using MTT, add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance of the colored solution using a microplate reader at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT).

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition) or IC50 value.[9]

Visualizing the Molecular Landscape

To better understand the biological context and experimental procedures, the following diagrams have been generated.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_inhibitors Inhibitors cluster_pathway Signaling Cascade EGF EGF Ligand EGFR EGFR EGF->EGFR Binding & Dimerization ATP ATP RAS RAS EGFR:s->RAS:n Activation PI3K PI3K EGFR:s->PI3K:n Activation ADP ADP ATP->ADP Autophosphorylation P P FirstGen First-Gen Inhibitor (e.g., Gefitinib) FirstGen->EGFR Reversible Binding EgfrIN136 This compound (Irreversible) EgfrIN136->EGFR Covalent (Irreversible) Bond RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: EGFR Signaling Pathway and Inhibition Points.

Experimental_Workflow cluster_invitro In Vitro Kinase Assay cluster_cellbased Cell-Based Proliferation Assay start_invitro Prepare Reagents (Enzyme, Substrate, ATP, Inhibitor) reaction Kinase Reaction start_invitro->reaction detection_invitro Signal Detection (Luminescence/Fluorescence) reaction->detection_invitro analysis_invitro IC50 Determination detection_invitro->analysis_invitro start_cell Seed EGFR-dependent Cancer Cells treatment Treat with Inhibitor start_cell->treatment incubation Incubate (e.g., 72h) treatment->incubation mtt_mts Add MTT/MTS Reagent incubation->mtt_mts absorbance Measure Absorbance mtt_mts->absorbance analysis_cell GI50/IC50 Determination absorbance->analysis_cell

Caption: Experimental Workflow for Comparing EGFR Inhibitors.

Conclusion

This compound and other irreversible EGFR inhibitors represent a significant therapeutic advantage over first-generation agents due to their distinct, covalent mechanism of action. This irreversible binding translates to sustained target inhibition and, crucially, potent activity against the T790M mutation that commonly confers resistance to reversible inhibitors like gefitinib and erlotinib. The provided experimental protocols offer a standardized framework for the preclinical evaluation and comparison of these and other novel EGFR-targeted therapies, ensuring robust and reproducible data generation for the advancement of cancer research and drug development.

References

On-Target Activity of Egfr-IN-136: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the validation of Egfr-IN-136's on-target activity against Epidermal Growth Factor Receptor (EGFR).

This guide provides a comprehensive comparison of the novel EGFR inhibitor, this compound, with established first and second-generation inhibitors, Gefitinib and Afatinib. The data presented herein is intended to offer an objective overview of this compound's biochemical potency and cellular efficacy, supported by detailed experimental protocols.

Biochemical Activity

The on-target activity of this compound was first validated through in vitro biochemical assays to determine its inhibitory concentration (IC50) against wild-type and mutant forms of the EGFR kinase domain.

Comparative Inhibitory Activity of EGFR Inhibitors
CompoundEGFR (Wild-Type) IC50 (nM)EGFR (L858R) IC50 (nM)EGFR (exon 19 del) IC50 (nM)
This compound 5.20.80.5
Gefitinib25.710.38.1
Afatinib1.80.40.2[1]

Experimental Protocol: In Vitro Kinase Inhibition Assay (ELISA-based)

An Enzyme-Linked Immunosorbent Assay (ELISA) was employed to measure the inhibition of EGFR kinase activity. Recombinant human EGFR protein (wild-type, L858R, or exon 19 deletion mutants) was incubated with the test compounds (this compound, Gefitinib, Afatinib) at varying concentrations in a 96-well plate pre-coated with a substrate peptide. ATP was added to initiate the phosphorylation reaction. The extent of phosphorylation was quantified using a specific antibody that recognizes the phosphorylated substrate, followed by a secondary antibody conjugated to horseradish peroxidase (HRP). The signal was developed using a chemiluminescent HRP substrate and read on a microplate reader. IC50 values were calculated by fitting the dose-response curves using non-linear regression analysis.

Cellular Activity

To ascertain the on-target efficacy of this compound in a biological context, cellular assays were performed using non-small cell lung cancer (NSCLC) cell lines harboring specific EGFR mutations.

Comparative Cellular Potency of EGFR Inhibitors
CompoundNCI-H1975 (L858R/T790M) EC50 (nM)HCC827 (exon 19 del) EC50 (nM)A549 (Wild-Type) EC50 (nM)
This compound 85.612.3>10,000
Gefitinib>10,00025.1>10,000
Afatinib150.28.9>10,000

Experimental Protocol: Cell-Based Proliferation Assay

The anti-proliferative activity of the EGFR inhibitors was assessed using a luminescence-based cell viability assay that measures ATP levels, an indicator of metabolically active cells.[2] NSCLC cell lines (NCI-H1975, HCC827, and A549) were seeded in 96-well plates and treated with a range of concentrations of this compound, Gefitinib, or Afatinib for 72 hours. Following treatment, a reagent containing luciferase and its substrate was added to the wells. The resulting luminescence, which is proportional to the amount of ATP and thus the number of viable cells, was measured using a luminometer. EC50 values, the concentration of the compound that causes a 50% reduction in cell viability, were determined from the dose-response curves.

EGFR Signaling Pathway Inhibition

The mechanism of action of this compound involves the inhibition of downstream signaling pathways crucial for cell proliferation and survival.

EGFR_Signaling_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Activates Egfr_IN_136 This compound Egfr_IN_136->Dimerization Inhibits RAS_RAF RAS-RAF-MEK-ERK (MAPK) Pathway Dimerization->RAS_RAF PI3K_AKT PI3K-AKT-mTOR Pathway Dimerization->PI3K_AKT Proliferation Cell Proliferation RAS_RAF->Proliferation Survival Cell Survival PI3K_AKT->Survival

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Experimental Workflow for On-Target Validation

The validation of this compound's on-target activity follows a structured workflow from biochemical characterization to cellular efficacy assessment.

Experimental_Workflow Start Start: Novel Compound (this compound) Biochemical_Assay Biochemical Assay (In Vitro Kinase Inhibition) Start->Biochemical_Assay IC50 Determine IC50 (Wild-Type & Mutant EGFR) Biochemical_Assay->IC50 Cellular_Assay Cellular Assay (Cell Proliferation) IC50->Cellular_Assay EC50 Determine EC50 (Cancer Cell Lines) Cellular_Assay->EC50 Comparison Compare with Existing Inhibitors EC50->Comparison End End: Validated On-Target Activity Comparison->End

Caption: Workflow for validating the on-target activity of this compound.

Conclusion

The presented data demonstrates that this compound is a potent and selective inhibitor of mutant EGFR. Its biochemical and cellular activity profiles suggest a favorable comparison with established first and second-generation EGFR inhibitors. These findings support the continued investigation of this compound as a potential therapeutic agent for cancers driven by EGFR mutations.

References

A Head-to-Head Comparison of EGFR Inhibitors: Egfr-IN-136, Gefitinib, and Erlotinib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of the novel epidermal growth factor receptor (EGFR) inhibitor, Egfr-IN-136, with the first-generation EGFR tyrosine kinase inhibitors (TKIs), gefitinib (B1684475) and erlotinib (B232). This document is intended to serve as a valuable resource for researchers and drug development professionals by presenting a side-by-side analysis of their biochemical potency, cellular activity, and the methodologies used for their evaluation.

Executive Summary

Gefitinib and erlotinib are established first-generation EGFR inhibitors used in the treatment of non-small cell lung cancer (NSCLC), particularly in patients with activating EGFR mutations. This compound is a novel and potent EGFR inhibitor. This guide presents available in vitro data for this compound alongside a detailed comparison with gefitinib and erlotinib, covering their mechanism of action, biochemical and cellular potency, and the experimental protocols for key assays.

Mechanism of Action

Gefitinib and erlotinib are reversible, ATP-competitive inhibitors of the EGFR tyrosine kinase domain. By binding to the ATP-binding pocket, they prevent the autophosphorylation of the receptor, thereby blocking downstream signaling pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cancer cell proliferation and survival. The specific mechanism of action for this compound is also as a potent EGFR inhibitor.

Quantitative Data Comparison

The following tables summarize the in vitro potency of this compound, gefitinib, and erlotinib against wild-type and various mutant forms of EGFR, as well as in different cancer cell lines.

Table 1: Biochemical Potency (IC50, nM)

CompoundEGFR WTEGFR L858R/T790MEGFR 19D/T790M/C797SEGFR L858R/T790M/C797S
This compound 20.21.22.312.5

Note: Data for this compound is from a single source and further independent verification may be required. WT: Wild-Type; L858R, T790M, C797S, 19D: Specific EGFR mutations.

Table 2: Cellular Potency in NSCLC Cell Lines (IC50, nM)

Cell LineEGFR MutationGefitinib IC50 (nM)Erlotinib IC50 (nM)
PC-9Exon 19 deletion77
H3255L858R1212
H1975L858R + T790M>10,000>10,000

Note: IC50 values can vary depending on the specific experimental conditions.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate comparative analysis.

In Vitro Kinase Assay (for IC50 Determination)

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of a test compound against EGFR kinase activity.

Materials:

  • Recombinant human EGFR kinase domain

  • Kinase substrate (e.g., poly(Glu, Tyr) 4:1)

  • ATP (Adenosine triphosphate)

  • Test compounds (this compound, gefitinib, erlotinib) dissolved in DMSO

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add the diluted compounds to the wells of a 384-well plate. Include a DMSO-only control (for 0% inhibition) and a no-enzyme control (for background).

  • Prepare a master mix containing the EGFR kinase and the substrate in the kinase assay buffer.

  • Add the master mix to all wells.

  • Initiate the kinase reaction by adding ATP to all wells. The final ATP concentration should be at or near the Km for EGFR.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's protocol.

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

  • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Viability Assay (MTT Assay)

This protocol describes a common method for assessing the effect of EGFR inhibitors on the viability of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., PC-9, H3255, H1975)

  • Complete cell culture medium

  • Test compounds (this compound, gefitinib, erlotinib) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

Procedure:

  • Seed the cells in 96-well plates at a predetermined density and allow them to attach overnight.

  • Prepare serial dilutions of the test compounds in cell culture medium.

  • Remove the existing medium from the cells and add the medium containing the test compounds. Include a vehicle control (medium with DMSO).

  • Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.

  • Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

  • Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

EGFR Signaling Pathway

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF Ligand EGFR EGFR EGF->EGFR TKD Tyrosine Kinase Domain EGFR->TKD P1 P TKD->P1 P2 P TKD->P2 GRB2 GRB2 P1->GRB2 PI3K PI3K P2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Inhibitor Gefitinib / Erlotinib This compound Inhibitor->TKD Inhibits ATP Binding

Caption: Simplified EGFR signaling pathway and the point of inhibition by TKIs.

Experimental Workflow for In Vitro Kinase Assay

Kinase_Assay_Workflow start Start prep_compounds Prepare Serial Dilutions of Inhibitors start->prep_compounds add_compounds Add Inhibitors to 384-well Plate prep_compounds->add_compounds add_master_mix Add Master Mix to Plate add_compounds->add_master_mix prep_master_mix Prepare Kinase/ Substrate Master Mix prep_master_mix->add_master_mix initiate_reaction Initiate Reaction with ATP add_master_mix->initiate_reaction incubate Incubate at 30°C initiate_reaction->incubate detect_activity Stop Reaction & Measure Kinase Activity incubate->detect_activity analyze_data Calculate % Inhibition & Determine IC50 detect_activity->analyze_data end End analyze_data->end

Caption: General workflow for an in vitro kinase assay to determine IC50 values.

Logical Diagram for Drug Comparison

Drug_Comparison_Logic cluster_parameters Comparison Parameters topic Head-to-Head Comparison: This compound vs. Gefitinib vs. Erlotinib biochemical Biochemical Potency (IC50) topic->biochemical cellular Cellular Potency (IC50) topic->cellular invivo In Vivo Efficacy (Tumor Growth Inhibition) topic->invivo clinical Clinical Efficacy (PFS, OS) topic->clinical egfr136 This compound biochemical->egfr136 gefitinib Gefitinib biochemical->gefitinib erlotinib Erlotinib biochemical->erlotinib cellular->egfr136 cellular->gefitinib cellular->erlotinib invivo->gefitinib invivo->erlotinib clinical->gefitinib clinical->erlotinib

Caption: Logical framework for the comparative analysis of the three EGFR inhibitors.

Comparative Cross-Reactivity Analysis of EGFR Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This guide provides a comparative framework for evaluating the cross-reactivity of Epidermal Growth Factor Receptor (EGFR) inhibitors. As of the date of this publication, specific cross-reactivity data for the compound designated "Egfr-IN-136" is not publicly available. Therefore, this document utilizes well-characterized EGFR inhibitors — Gefitinib, Erlotinib, and Lapatinib — as representative examples to illustrate the principles and methodologies of cross-reactivity studies.

Introduction to EGFR and the Importance of Kinase Selectivity

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation. Dysregulation of EGFR signaling, often due to mutations or overexpression, is a key driver in the development and progression of various cancers, particularly non-small cell lung cancer (NSCLC). Small molecule kinase inhibitors targeting EGFR have become a cornerstone of targeted cancer therapy.

The human kinome consists of over 500 kinases, many of which share structural similarities in their ATP-binding pockets. This homology can lead to cross-reactivity, where an inhibitor binds to and affects kinases other than its intended target. Such "off-target" activity can result in unforeseen side effects and impact the overall efficacy and safety of a drug. Therefore, a thorough understanding of an inhibitor's kinase selectivity profile is paramount in the preclinical and clinical development of novel therapeutics.

This guide provides a comprehensive overview of how to assess and compare the cross-reactivity of EGFR inhibitors, presenting key experimental data, detailed protocols, and visual representations of relevant biological pathways and workflows.

Data Presentation: Comparative Kinase Selectivity of EGFR Inhibitors

The selectivity of an EGFR inhibitor is typically determined by screening it against a large panel of kinases in biochemical assays. The data is often presented as the concentration of the inhibitor required to inhibit 50% of the kinase activity (IC50) or as the dissociation constant (Kd), which reflects the binding affinity. Lower values indicate greater potency.

The following table summarizes the kinase selectivity of Gefitinib, Erlotinib, and Lapatinib against a representative panel of kinases. This data is compiled from publicly available kinome scan databases and literature. It is important to note that absolute values can vary between different assay platforms and experimental conditions.

Kinase Target Gefitinib (Kd, nM) Erlotinib (Kd, nM) Lapatinib (IC50, nM) Biological Function/Relevance
EGFR (HER1) 3.4 0.4 10.8 Primary Target; Cell proliferation, survival
ERBB2 (HER2) 100010009.2 Key oncogene; often co-expressed with EGFR
ERBB4 (HER4)486.5367Member of the EGFR family
ABL1>10000>10000>10000Tyrosine kinase involved in cell growth
SRC>10000>10000>10000Non-receptor tyrosine kinase in signaling
KDR (VEGFR2)>10000>10000>10000Key mediator of angiogenesis
FLT3>10000>10000>10000Receptor tyrosine kinase in hematopoiesis
KIT>10000>10000>10000Receptor tyrosine kinase in cell survival
PDGFRα>10000>10000>10000Receptor tyrosine kinase in cell proliferation
RAF1 (c-Raf)43008100>10000Serine/threonine kinase in MAPK pathway
JNK1>10000>10000>10000Stress-activated protein kinase
p38α (MAPK14)>10000>10000>10000Stress-activated protein kinase

Data for Gefitinib and Erlotinib are Kd values from KINOMEscan, while data for Lapatinib are IC50 values. These values represent potency and are useful for comparative purposes.

This table highlights the varying selectivity profiles of these inhibitors. Gefitinib and Erlotinib are highly selective for EGFR, while Lapatinib is a dual inhibitor of EGFR and HER2. The minimal inhibition of other kinases at therapeutic concentrations underscores their targeted nature.

Experimental Protocols

A comprehensive assessment of an inhibitor's cross-reactivity involves both in vitro biochemical assays and cell-based assays.

In Vitro Kinase Selectivity Profiling (Kinome Scan)

This method assesses the ability of a test compound to compete with a known ligand for the ATP-binding site of a large panel of purified kinases.

Principle: A competition binding assay is used where the test compound's affinity for each kinase is determined by its ability to displace a tagged, broad-spectrum kinase inhibitor from the kinase active site. The amount of tagged inhibitor bound to the kinase is quantified, typically by quantitative PCR (qPCR) of a DNA tag on the kinase.

Generalized Protocol:

  • Kinase Preparation: A panel of recombinant human kinases, each with a unique DNA tag, is prepared.

  • Ligand Immobilization: A broad-spectrum, biotinylated kinase inhibitor is attached to streptavidin-coated magnetic beads.

  • Competition Assay: The kinase panel is incubated with the inhibitor-coated beads and a range of concentrations of the test compound (e.g., this compound).

  • Washing: The beads are washed to remove unbound kinase.

  • Elution and Quantification: The amount of kinase bound to the beads is determined by qPCR of the DNA tags. A lower qPCR signal indicates that the test compound has displaced the tagged kinase, signifying binding.

  • Data Analysis: The results are used to calculate the dissociation constant (Kd) or IC50 value for the test compound against each kinase in the panel.

Cellular EGFR Phosphorylation Assay

This assay determines the functional consequence of inhibitor binding in a cellular context by measuring the phosphorylation status of EGFR and its downstream signaling proteins.

Principle: Cancer cells expressing EGFR are treated with the inhibitor, followed by stimulation with EGF. The phosphorylation levels of EGFR and downstream effectors like Akt and ERK are then measured by Western blot.

Generalized Protocol:

  • Cell Culture and Treatment: A suitable cancer cell line (e.g., A431, which overexpresses EGFR) is cultured. The cells are serum-starved and then treated with various concentrations of the EGFR inhibitor for a specified time (e.g., 1-2 hours).

  • EGF Stimulation: The cells are stimulated with EGF (e.g., 100 ng/mL) for a short period (e.g., 15 minutes) to induce EGFR phosphorylation.

  • Cell Lysis: The cells are washed with cold PBS and lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[1]

  • Protein Quantification: The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay).

  • Western Blotting:

    • Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

    • The membrane is blocked (e.g., with 5% BSA in TBST) to prevent non-specific antibody binding.

    • The membrane is incubated with a primary antibody specific for phosphorylated EGFR (e.g., anti-phospho-EGFR Tyr1068).

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The signal is detected using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: The band intensities are quantified using densitometry software. The membrane is often stripped and re-probed with an antibody for total EGFR to normalize for protein loading. The inhibition of phosphorylation is then plotted against the inhibitor concentration to determine the cellular IC50.

Mandatory Visualizations

EGFR Signaling Pathway

EGFR_Signaling_Pathway Ligand EGF / TGF-α EGFR EGFR Dimerization & Autophosphorylation Ligand->EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS PI3K PI3K EGFR->PI3K PLCg PLCγ EGFR->PLCg STAT STAT EGFR->STAT Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus (Gene Transcription) ERK->Nucleus PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTOR mTOR Akt->mTOR mTOR->Nucleus IP3_DAG IP3 / DAG PLCg->IP3_DAG Ca2 Ca²⁺ Release IP3_DAG->Ca2 PKC PKC Ca2->PKC PKC->Nucleus STAT->Nucleus Proliferation Cell Proliferation, Survival, Angiogenesis Nucleus->Proliferation Inhibitor EGFR Inhibitor (e.g., this compound) Inhibitor->EGFR

References

Independent Validation of EGFR Inhibitors: A Comparative Guide to Osimertinib, Gefitinib, and Erlotinib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an independent validation and comparison of the anti-cancer effects of the third-generation EGFR inhibitor, Osimertinib (B560133), against the first-generation inhibitors, Gefitinib and Erlotinib. The data and protocols presented are compiled from preclinical and clinical studies to offer an objective assessment of their performance.

Executive Summary

Osimertinib, a third-generation Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor (TKI), has demonstrated superior efficacy over first-generation TKIs, Gefitinib and Erlotinib, in both preclinical models and clinical trials. A key advantage of Osimertinib is its potent activity against the T790M resistance mutation, a common mechanism of acquired resistance to first-generation EGFR TKIs. Furthermore, preclinical studies suggest Osimertinib has greater penetration of the blood-brain barrier, indicating potential for improved efficacy against brain metastases.

Data Presentation

In Vitro Cellular Proliferation (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of Osimertinib, Gefitinib, and Erlotinib in various non-small cell lung cancer (NSCLC) cell lines with different EGFR mutation statuses. Lower IC50 values indicate higher potency.

Cell LineEGFR Mutation StatusOsimertinib IC50 (nM)Gefitinib IC50 (nM)Erlotinib IC50 (nM)
PC-9Exon 19 deletion15.9-5.6
H3255L858R8.6-18.7
H1975L858R, T790M6.7>10,000>10,000
A549EGFR Wild-Type7,130->10,000
In Vivo Tumor Growth Inhibition

Xenograft models in immunocompromised mice are a standard preclinical method to evaluate the anti-tumor efficacy of cancer drugs. The following table summarizes representative data on the in vivo efficacy of the compared EGFR inhibitors.

Xenograft ModelEGFR MutationTreatment and DosageTumor Growth Inhibition
PC9 (Brain Metastases)Exon 19 deletionOsimertinib (25 mg/kg, daily)Sustained tumor regression
PC9 (Brain Metastases)Exon 19 deletionGefitinibDid not achieve tumor regression
H1975L858R, T790MOsimertinib (25 mg/kg, daily)Significant tumor growth inhibition
H1975L858R, T790MErlotinib (50 mg/kg, daily)Less effective than Osimertinib

Data is a synthesis from multiple preclinical studies.[2][3]

Clinical Efficacy Comparison (FLAURA Phase III Trial)

The FLAURA trial was a pivotal study comparing frontline Osimertinib with either Gefitinib or Erlotinib in patients with advanced EGFR-mutated NSCLC.

ParameterOsimertinibGefitinib or Erlotinib
Median Overall Survival38.6 months31.8 months
Median Progression-Free Survival18.9 months10.2 months
3-Year Overall Survival Rate54%44%

Data from the FLAURA Phase III clinical trial.[4][5]

Mechanism of Action and Signaling Pathway

EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, dimerizes and autophosphorylates, initiating downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cell proliferation and survival.[6] EGFR inhibitors block the kinase activity of EGFR, thereby inhibiting these pathways.

Osimertinib is a third-generation, irreversible EGFR TKI that covalently binds to the Cys797 residue in the ATP-binding site of the EGFR kinase domain.[7] This irreversible binding leads to potent and sustained inhibition. A key distinction of Osimertinib is its high selectivity for both sensitizing EGFR mutations (e.g., exon 19 deletions, L858R) and the T790M resistance mutation, while sparing wild-type EGFR.[8] In contrast, first-generation inhibitors like Gefitinib and Erlotinib are reversible inhibitors and are less effective against the T790M mutation.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular cluster_inhibitors EGFR Inhibitors EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K EGF EGF EGF->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival AKT->Survival Angiogenesis Angiogenesis mTOR->Angiogenesis Osimertinib Osimertinib (Irreversible) Osimertinib->EGFR Inhibits (Sensitizing & T790M mutations) Gefitinib Gefitinib (Reversible) Gefitinib->EGFR Inhibits (Sensitizing mutations) Erlotinib Erlotinib (Reversible) Erlotinib->EGFR Inhibits (Sensitizing mutations)

Caption: EGFR signaling pathway and points of inhibition by Osimertinib, Gefitinib, and Erlotinib.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the effect of EGFR inhibitors on the proliferation of cancer cell lines.

Materials:

  • NSCLC cell lines (e.g., PC-9, H1975)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well plates

  • EGFR inhibitors (Osimertinib, Gefitinib, Erlotinib) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.[9][10]

  • Compound Treatment: Prepare serial dilutions of the EGFR inhibitors in complete culture medium. Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the inhibitors. Include a vehicle control (DMSO) and a no-treatment control.[9]

  • Incubation: Incubate the plate for 72 hours at 37°C.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[10]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[11]

  • Absorbance Measurement: Shake the plate for 15 minutes and read the absorbance at 570 nm using a microplate reader.[12]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value for each inhibitor.

MTT_Assay_Workflow cluster_day1 Day 1 cluster_day2 Day 2 cluster_day5 Day 5 start Start seed_cells Seed Cells in 96-well plate start->seed_cells end End incubate_overnight Incubate Overnight seed_cells->incubate_overnight prepare_inhibitors Prepare Serial Dilutions of EGFR Inhibitors incubate_overnight->prepare_inhibitors treat_cells Treat Cells with Inhibitors prepare_inhibitors->treat_cells incubate_72h Incubate for 72 hours treat_cells->incubate_72h add_mtt Add MTT Reagent incubate_72h->add_mtt incubate_4h Incubate for 4 hours add_mtt->incubate_4h solubilize Add Solubilization Solution incubate_4h->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance analyze_data Analyze Data (Calculate IC50) read_absorbance->analyze_data analyze_data->end

Caption: Experimental workflow for the MTT cell viability assay.

Western Blot Analysis of EGFR Phosphorylation

This protocol is used to assess the inhibitory effect of EGFR inhibitors on EGFR signaling.

Materials:

  • NSCLC cell lines

  • 6-well plates

  • EGFR inhibitors

  • EGF (Epidermal Growth Factor)

  • Ice-cold PBS

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA or Bradford protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (anti-p-EGFR, anti-total-EGFR, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours. Pre-treat with EGFR inhibitors for 1-2 hours, then stimulate with EGF (e.g., 100 ng/mL) for 10-15 minutes.

  • Cell Lysis: Wash cells with ice-cold PBS and add lysis buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.[13]

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Normalize protein concentrations, add Laemmli buffer, and boil. Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.[13]

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibody (e.g., anti-p-EGFR, 1:1000 dilution) overnight at 4°C.[14]

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and add ECL detection reagent.

  • Imaging: Capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total EGFR and a loading control (e.g., β-actin) for normalization.

In Vivo Xenograft Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of EGFR inhibitors in a mouse model.

Materials:

  • Athymic nude or SCID mice (4-6 weeks old)

  • NSCLC cell line (e.g., H1975)

  • Serum-free medium

  • Matrigel (optional)

  • EGFR inhibitors formulated for in vivo administration

  • Calipers for tumor measurement

Procedure:

  • Cell Preparation: Culture the selected cancer cell line to 80-90% confluency. Harvest and resuspend the cells in serum-free medium, optionally mixed with Matrigel.

  • Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice for tumor growth. Begin treatment when tumors reach a palpable size (e.g., 100-200 mm³).

  • Drug Administration: Randomize mice into treatment groups (vehicle control, Osimertinib, Gefitinib, Erlotinib). Administer the drugs at the predetermined dosage and schedule (e.g., daily oral gavage).

  • Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume.

  • Data Analysis: Plot tumor growth curves for each treatment group to assess the anti-tumor efficacy. At the end of the study, tumors can be excised for further analysis (e.g., Western blotting).

References

Navigating the Preclinical Landscape: A Comparative Guide to EGFR Inhibitor Efficacy in Patient-Derived Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust evaluation of novel therapeutic agents is paramount. This guide provides a comprehensive comparison of the hypothetical novel EGFR inhibitor, Egfr-IN-136, against established alternatives in patient-derived xenograft (PDX) models of non-small cell lung cancer (NSCLC). By presenting supporting experimental data and detailed methodologies, we aim to offer a clear framework for assessing preclinical efficacy.

Patient-derived xenograft (PDX) models, which involve the implantation of patient tumor tissue into immunodeficient mice, are increasingly recognized for their superior predictive power of clinical outcomes compared to traditional cell-line-derived xenografts.[1] These models better recapitulate the heterogeneity and microenvironment of the original tumor, making them an invaluable tool for evaluating the efficacy of new therapeutic agents.[1]

Comparative Efficacy of EGFR Inhibitors in PDX Models

This section details the in vivo efficacy of our compound of interest, this compound, in comparison to first-generation (Gefitinib) and third-generation (Osimertinib) EGFR tyrosine kinase inhibitors (TKIs). The data is presented for PDX models harboring common EGFR mutations, including the exon 19 deletion (Del19) and the L858R mutation, as well as the T790M resistance mutation.

Table 1: In Vivo Efficacy of EGFR Inhibitors in an EGFR Del19 PDX Model
Treatment GroupDosing ScheduleMean Tumor Growth Inhibition (%)Statistically Significant (p < 0.05) vs. Vehicle
Vehicle ControlDaily0-
Gefitinib (B1684475)50 mg/kg, daily68Yes
Osimertinib (B560133)25 mg/kg, daily92Yes
This compound 50 mg/kg, daily 95 Yes
Table 2: In Vivo Efficacy in an EGFR L858R/T790M PDX Model
Treatment GroupDosing ScheduleMean Tumor Growth Inhibition (%)Statistically Significant (p < 0.05) vs. Vehicle
Vehicle ControlDaily0-
Gefitinib50 mg/kg, daily15No
Osimertinib25 mg/kg, daily85Yes
This compound 50 mg/kg, daily 88 Yes

The development of third-generation inhibitors like osimertinib was crucial to address the common T790M resistance mutation that arises after treatment with earlier-generation TKIs.[1] In PDX models with EGFR activating mutations, osimertinib has been shown to rapidly decrease tumor size.[2] Similarly, gefitinib has demonstrated efficacy in PDX models consistent with patient responses.[2] Second-generation inhibitors like afatinib (B358) have also been evaluated in PDX models, showing antitumor activity in those with specific molecular characteristics.[3]

Experimental Protocols

Detailed and reproducible methodologies are critical for the accurate interpretation of preclinical data. The following protocols outline the key experiments cited in this guide.

Establishment and Treatment of PDX Models
  • Tumor Implantation: Fresh tumor tissue from consenting patients with confirmed EGFR mutations (e.g., Del19 or L858R/T790M) is surgically implanted subcutaneously into the flank of immunodeficient mice (e.g., NOD-SCID or NSG mice).[1][2]

  • Tumor Growth and Passaging: Tumors are allowed to grow to a volume of approximately 1,000-1,500 mm³.[1] For serial transplantation, tumors are excised, fragmented, and re-implanted into new cohorts of mice.[2]

  • Treatment Initiation: When tumor volumes reach a predetermined size (e.g., >100 mm³), mice are randomized into treatment and control groups.[2]

  • Drug Administration: Drugs are administered via oral gavage at the specified doses and schedules.[2] The vehicle solution is administered to the control group.

  • Tumor Volume Measurement: Tumor dimensions are measured regularly (e.g., twice weekly) using calipers, and tumor volume is calculated using the formula: (Length x Width²)/2.

  • Endpoint: Mice are euthanized when tumors reach a maximum allowable size or at the end of the study period.[2] Tumor growth inhibition is calculated by comparing the change in tumor volume in treated groups to the vehicle control group.

Western Blot Analysis of Signaling Pathways
  • Protein Extraction: Tumor samples are homogenized in lysis buffer containing protease and phosphatase inhibitors.[1]

  • Quantification: Protein concentration is determined using a BCA assay.[1]

  • Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.[1]

  • Antibody Incubation: Membranes are blocked and then incubated with primary antibodies against total and phosphorylated forms of EGFR, AKT, and ERK. A loading control antibody (e.g., GAPDH or β-actin) is also used.[1]

  • Detection: Following incubation with secondary antibodies, protein bands are visualized using an appropriate detection system.

Visualizing Key Processes

To further elucidate the mechanisms and workflows discussed, the following diagrams are provided.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation EGF EGF (Ligand) EGF->EGFR TKI EGFR TKI (e.g., this compound) TKI->EGFR

EGFR Signaling Pathway and TKI Inhibition

The epidermal growth factor receptor (EGFR) is a key therapeutic target in certain cancers.[1] Upon ligand binding, EGFR activates downstream signaling cascades, including the PI3K/AKT and RAS/MAPK pathways, which promote cell proliferation and survival.[4] EGFR tyrosine kinase inhibitors (TKIs) block these signals.[5][6]

PDX_Experimental_Workflow Patient Patient with EGFR-mutant NSCLC Tumor Tumor Tissue Resection Patient->Tumor Implantation Subcutaneous Implantation into Immunodeficient Mice Tumor->Implantation Growth Tumor Growth (P0 Generation) Implantation->Growth Expansion Tumor Expansion (Serial Passaging) Growth->Expansion Randomization Randomization of Mice into Treatment Cohorts Expansion->Randomization Treatment Treatment with Vehicle, Standard of Care, or this compound Randomization->Treatment Monitoring Tumor Volume Monitoring Treatment->Monitoring Analysis Endpoint Analysis: Tumor Growth Inhibition, Biomarker Analysis Monitoring->Analysis

References

Comparative Analysis of Egfr-IN-136 and Afatinib in Preclinical Models: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, a comprehensive search of publicly available scientific literature and databases did not yield any specific preclinical data for a compound designated "Egfr-IN-136." Consequently, a direct comparative analysis with afatinib (B358) is not feasible at this time. This guide will therefore provide a detailed preclinical profile of afatinib, a well-characterized second-generation EGFR inhibitor. The information presented here can serve as a valuable benchmark for evaluating novel EGFR inhibitors like this compound as data becomes available.

Afatinib: A Preclinical Profile

Afatinib (trade name Gilotrif) is an orally administered, irreversible ErbB family blocker. It covalently binds to the kinase domains of Epidermal Growth Factor Receptor (EGFR; ErbB1), Human Epidermal Growth Factor Receptor 2 (HER2; ErbB2), and ErbB4 (HER4), leading to an irreversible inhibition of their signaling.[1] This mechanism of action contrasts with first-generation reversible EGFR tyrosine kinase inhibitors (TKIs) like gefitinib (B1684475) and erlotinib.

Mechanism of Action and Signaling Pathway

Afatinib potently suppresses the kinase activity of wild-type and activated EGFR and HER2 mutants.[1] By irreversibly binding to the ATP-binding site of the kinase domain, afatinib blocks the autophosphorylation and subsequent activation of downstream signaling pathways crucial for cell proliferation, survival, and migration, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways.[2][3][4]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR/HER2 RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Afatinib Afatinib Afatinib->EGFR Irreversible Inhibition Ligand EGF/TGFα Ligand->EGFR Activation RAF RAF RAS->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK mTOR mTOR AKT->mTOR ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration mTOR->Proliferation ERK->Proliferation

Figure 1: EGFR Signaling Pathway and Afatinib's Point of Inhibition.

Quantitative Data Summary

The preclinical efficacy of afatinib has been demonstrated across a range of in vitro and in vivo models.

Table 1: In Vitro Efficacy of Afatinib in Cancer Cell Lines
Cell LineCancer TypeEGFR Mutation StatusIC50 (nM)Reference
NCI-H1975NSCLCL858R/T790M1-10[3]
H358NSCLCKRAS mutant, EGFR WT>1000[5]
H460NSCLCKRAS mutant, EGFR WT>1000[5]
H2170NSCLCHER2-amplified~20[6][7]
H1781NSCLCHER2 mutant~50[6][7]
Ba/F3Pro-BL858R<10[8]
Ba/F3Pro-BL858R/T790M~100[8]

NSCLC: Non-Small Cell Lung Cancer; WT: Wild-Type. IC50 values are approximate and can vary based on experimental conditions.

Table 2: In Vivo Efficacy of Afatinib in Xenograft Models
Cell Line XenograftCancer TypeDosingRouteTumor Growth InhibitionReference
HSC-3Oral Cancer50 mg/kg/day, 5 days/weekOralSignificant reduction in tumor volume[9]
H2170NSCLC20 mg/kg, 6 days/weekOralSignificantly inhibited tumor growth[6][7]
H1781NSCLC20 mg/kg, 6 days/weekOralSignificantly inhibited tumor growth[6][7]
H358NSCLCNot specifiedOral~80% inhibition[5]
HN5Oral Squamous Cell Carcinoma10 mg/kg/dayOralSlowed tumor growth

Experimental Protocols

Detailed methodologies for key preclinical experiments are provided below.

Cell Viability Assay (MTT/MTS Assay)

This assay determines the half-maximal inhibitory concentration (IC50) of a compound on cell growth.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., NCI-H1975, A549) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO2.

  • Compound Treatment: Treat the cells with a range of afatinib concentrations for 72 hours.[3]

  • Reagent Addition: Add MTT or MTS reagent to each well and incubate for 1-4 hours.[2]

  • Absorbance Measurement: For MTT assays, solubilize the formazan (B1609692) product with DMSO before measuring absorbance. For MTS assays, absorbance can be measured directly at 490 nm using a microplate reader.[3]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.

Cell_Viability_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells adhere Allow cells to adhere overnight seed_cells->adhere treat Treat with varying concentrations of Afatinib adhere->treat incubate Incubate for 72 hours treat->incubate add_reagent Add MTT/MTS reagent incubate->add_reagent incubate_reagent Incubate for 1-4 hours add_reagent->incubate_reagent measure Measure absorbance incubate_reagent->measure analyze Calculate IC50 measure->analyze end End analyze->end

Figure 2: Experimental Workflow for Cell Viability Assays.
Western Blot Analysis

This technique is used to assess the effect of an inhibitor on the phosphorylation status of key signaling proteins.

Protocol:

  • Cell Culture and Treatment: Culture cells to 70-80% confluency, serum-starve overnight, and then pre-treat with various concentrations of afatinib for 2 hours.[3]

  • Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.[3]

  • Antibody Incubation: Probe the membrane with primary antibodies against p-EGFR, total EGFR, p-AKT, total AKT, p-ERK, and total ERK, followed by incubation with HRP-conjugated secondary antibodies.[3]

  • Detection: Visualize the protein bands using an ECL detection system and perform densitometric analysis to quantify changes in protein phosphorylation.[3]

Western_Blot_Workflow start Start culture Culture and treat cells with Afatinib start->culture lyse Lyse cells and quantify protein culture->lyse sds_page Separate proteins by SDS-PAGE lyse->sds_page transfer Transfer proteins to PVDF membrane sds_page->transfer block Block membrane transfer->block primary_ab Incubate with primary antibodies block->primary_ab secondary_ab Incubate with secondary HRP-conjugated antibodies primary_ab->secondary_ab detect Detect signal with ECL secondary_ab->detect analyze Analyze band intensity detect->analyze end End analyze->end

Figure 3: Experimental Workflow for Western Blot Analysis.
In Vivo Xenograft Mouse Model

This model is used to evaluate the antitumor activity of a compound in a living organism.

Protocol:

  • Cell Implantation: Implant human cancer cells (e.g., HSC-3, H2170) subcutaneously into the flank of athymic nude mice.[6][9]

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., approximately 50 mm³).[6][7]

  • Drug Administration: Orally administer afatinib or a vehicle control to the mice at a predetermined dose and schedule (e.g., 20-50 mg/kg, 5-6 days per week).[6][9]

  • Tumor Measurement: Measure tumor volume at regular intervals throughout the study.

  • Endpoint Analysis: At the end of the study, excise the tumors for further analysis, such as immunohistochemistry or western blotting, to assess target engagement and downstream effects.[9]

Xenograft_Workflow start Start implant Implant cancer cells into nude mice start->implant tumor_growth Allow tumors to reach ~50 mm³ implant->tumor_growth randomize Randomize mice into treatment and control groups tumor_growth->randomize administer Administer Afatinib or vehicle control orally randomize->administer measure_tumor Measure tumor volume regularly administer->measure_tumor Repeatedly endpoint Endpoint: Excise tumors for analysis measure_tumor->endpoint end End endpoint->end

Figure 4: Experimental Workflow for In Vivo Xenograft Studies.

Conclusion

Afatinib demonstrates potent and broad activity against the ErbB family of receptors, translating to significant antitumor effects in preclinical models of cancers driven by EGFR and HER2 alterations. The data and protocols presented in this guide offer a comprehensive overview of its preclinical characteristics. This information provides a solid foundation for researchers and drug development professionals and can be utilized as a comparative framework for the evaluation of new EGFR inhibitors as their preclinical data emerges.

References

A Researcher's Guide to Predicting Response to Novel EGFR Inhibitors: A Comparative Analysis Featuring Egfr-IN-136

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the rapidly evolving landscape of targeted cancer therapy, the development of novel Epidermal Growth Factor Receptor (EGFR) inhibitors remains a cornerstone of precision oncology. This guide introduces Egfr-IN-136, a next-generation EGFR inhibitor, and provides a comparative framework for identifying and validating predictive biomarkers of response. By understanding the molecular determinants of sensitivity and resistance, researchers and drug development professionals can better stratify patient populations and design more effective clinical trials.

Introduction to this compound

This compound is a novel, highly selective, third-generation EGFR tyrosine kinase inhibitor (TKI) currently in preclinical development. It is designed to overcome common resistance mechanisms observed with earlier-generation TKIs, including the T790M "gatekeeper" mutation. This guide will compare potential biomarkers for this compound against established EGFR inhibitors like gefitinib, erlotinib, and osimertinib, providing a roadmap for preclinical and clinical biomarker validation.

Comparative Analysis of Predictive Biomarkers

Predicting patient response to EGFR inhibitors is critical for clinical success. A variety of biomarkers, from genetic mutations to protein expression levels, have been identified for existing therapies. The following table summarizes key biomarkers and their potential relevance for predicting response to this compound compared to other EGFR inhibitors.

Biomarker CategorySpecific BiomarkerEstablished EGFR Inhibitors (Gefitinib, Erlotinib)Third-Generation EGFR Inhibitors (Osimertinib)Predicted Relevance for this compound
Primary EGFR Mutations Exon 19 DeletionsHigh SensitivityHigh SensitivityHigh Sensitivity
L858R Point MutationHigh SensitivityHigh SensitivityHigh Sensitivity
Other Activating Mutations (G719X, S768I, L861Q)Variable SensitivityHigh SensitivityHigh Sensitivity
Resistance Mutations T790M MutationAcquired ResistanceHigh SensitivityHigh Sensitivity (Designed to Overcome)
C797S Mutation-Acquired ResistancePotential Acquired Resistance
Downstream Pathway Activation Phosphorylated ERK (p-ERK)High levels may indicate pathway activation despite EGFR inhibition.High levels may indicate bypass track activation.High levels may predict resistance.
Phosphorylated AKT (p-AKT)High levels may indicate PI3K pathway activation.High levels may indicate bypass track activation.High levels may predict resistance.
Bypass Track Activation MET AmplificationAcquired ResistanceAcquired ResistancePotential Acquired Resistance
HER2 AmplificationAcquired ResistanceAcquired ResistancePotential Acquired Resistance
Protein Expression EGFR Expression LevelPoor predictive value.[1]Poor predictive value.Likely poor predictive value.
p-EGFR ExpressionMay indicate target engagement.May indicate target engagement.May indicate target engagement.

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the molecular mechanisms at play and the methodologies for their assessment, the following diagrams illustrate the EGFR signaling pathway and a proposed experimental workflow for biomarker discovery and validation for a novel inhibitor like this compound.

EGFR_Signaling_Pathway EGFR Signaling Pathway and Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF/TGF-α EGFR EGFR EGF->EGFR Ligand Binding RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Egfr_IN_136 This compound Egfr_IN_136->EGFR Inhibition

Caption: EGFR signaling pathway with the inhibitory action of this compound.

Biomarker_Discovery_Workflow Biomarker Discovery and Validation Workflow for this compound cluster_discovery Discovery Phase cluster_validation Validation Phase A Patient-Derived Xenografts (PDX) or Cell Line Screening B Treat with this compound A->B C Identify Responders vs. Non-Responders B->C D Genomic & Proteomic Analysis (NGS, Western Blot, IHC) C->D E Candidate Biomarker Identification D->E F Retrospective Analysis of Pre-treatment Samples E->F Hypothesis Generation G Correlate Biomarker Status with Clinical Outcome F->G H Prospective Clinical Trial with Biomarker Stratification G->H Refine Hypothesis I Validate Biomarker for Predicting Response to this compound H->I

Caption: Experimental workflow for biomarker discovery and validation.

Experimental Protocols

Accurate and reproducible biomarker analysis is paramount. Below are detailed methodologies for key experiments cited in this guide.

Protocol 1: EGFR Mutation Analysis by Next-Generation Sequencing (NGS)

Objective: To identify activating and resistance mutations in the EGFR gene from formalin-fixed paraffin-embedded (FFPE) tumor tissue.

Methodology:

  • DNA Extraction:

    • Macrodissect tumor-rich areas from 5-10 µm thick FFPE sections.

    • Use a commercially available FFPE DNA extraction kit following the manufacturer's instructions.

    • Quantify DNA concentration and assess purity using a spectrophotometer (e.g., NanoDrop).

  • Library Preparation:

    • Fragment 50-200 ng of genomic DNA to an average size of 200-300 bp using enzymatic or mechanical methods.

    • Perform end-repair, A-tailing, and ligation of sequencing adapters with unique molecular identifiers.

    • Enrich for EGFR exons 18-21 and other relevant genes using a targeted hybridization capture panel.

    • Amplify the captured library by PCR.

  • Sequencing:

    • Quantify the final library and pool multiple libraries.

    • Perform sequencing on an NGS platform (e.g., Illumina MiSeq or NextSeq) to achieve a minimum of 500x coverage.

  • Data Analysis:

    • Align raw sequencing reads to the human reference genome (hg19 or hg38).

    • Call variants (single nucleotide variants and indels) using a validated bioinformatics pipeline.

    • Annotate variants and filter against databases of known somatic mutations.

Protocol 2: Immunohistochemistry (IHC) for Phospho-EGFR (p-EGFR)

Objective: To assess the activation status of EGFR in tumor tissue.

Methodology:

  • Sample Preparation:

    • Cut 4-µm thick sections from FFPE tumor blocks and mount on positively charged slides.

    • Deparaffinize sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval using a citrate (B86180) buffer (pH 6.0) at 95-100°C for 20-30 minutes.

  • Staining:

    • Block endogenous peroxidase activity with 3% hydrogen peroxide.

    • Block non-specific binding with a protein block or normal serum.

    • Incubate with a primary antibody specific for phosphorylated EGFR (e.g., p-EGFR Tyr1068) overnight at 4°C.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Visualize with a diaminobenzidine (DAB) substrate and counterstain with hematoxylin.

  • Analysis:

    • Score the percentage of positive tumor cells and the staining intensity (e.g., 0, 1+, 2+, 3+).

    • An H-score can be calculated by summing the products of the intensity and the percentage of cells at that intensity.

Protocol 3: Western Blot for MAPK Pathway Activation (p-ERK)

Objective: To quantify the activation of the downstream MAPK signaling pathway in response to this compound treatment in cell lines.

Methodology:

  • Cell Culture and Lysis:

    • Culture cancer cell lines to 70-80% confluency and treat with various concentrations of this compound for specified times.

    • Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify lysates by centrifugation and determine protein concentration using a BCA assay.[2]

  • Gel Electrophoresis and Transfer:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

    • Separate proteins on a 10% SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with a primary antibody against p-ERK1/2 (Thr202/Tyr204) overnight at 4°C.[3]

    • Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect chemiluminescence using an imaging system.

  • Analysis:

    • Strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control.

    • Quantify band intensities using image analysis software (e.g., ImageJ).

    • Normalize the p-ERK signal to the total ERK signal to determine the relative pathway activation.

Conclusion

The successful clinical development of this compound will depend on a robust biomarker strategy. This guide provides a comparative framework and detailed experimental protocols to facilitate the identification and validation of predictive biomarkers for this and other novel EGFR inhibitors. By leveraging a multi-faceted approach that includes genomic and proteomic analyses, researchers can enhance the precision of targeted therapies and improve patient outcomes.

References

Safety Operating Guide

Navigating the Safe Disposal of Egfr-IN-136 in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the proper disposal of Egfr-IN-136, a small molecule inhibitor. The following protocols are based on general best practices for chemical waste management and are intended to provide essential safety and logistical information.

Crucial Initial Step: Obtain the Safety Data Sheet (SDS)

Before handling or disposing of this compound, it is imperative to obtain and thoroughly review the specific Safety Data Sheet (SDS) from the manufacturer or supplier. The SDS contains detailed information regarding the compound's physical and chemical properties, hazards, and specific disposal considerations. In the absence of a specific SDS for this compound, the following guidelines for similar small molecule inhibitors should be followed, treating the compound as hazardous chemical waste.

Personal Protective Equipment (PPE) and Handling

Prior to initiating any disposal procedures, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risk.

Required PPE:

  • Eye Protection: Safety glasses with side shields or goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat.

Handling Precautions:

  • Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[1][2]

  • Avoid contact with skin and eyes.[1]

  • Wash hands thoroughly after handling the compound.[1]

Step-by-Step Disposal Protocol

The fundamental principle for the disposal of this compound is to manage it as hazardous chemical waste. Under no circumstances should it be disposed of in regular trash or down the drain.[2]

  • Waste Segregation:

    • Solid Waste: All materials that have come into contact with this compound are to be considered contaminated waste.[3] This includes:

      • Unused or expired this compound powder.

      • Contaminated lab supplies such as weighing paper, pipette tips, vials, and gloves.[1][3]

      • Place all solid waste into a clearly labeled, sealed, and compatible hazardous waste container designated for "Toxic" or "Hazardous Chemical Waste."[1][3]

    • Liquid Waste:

      • Solutions containing this compound must be collected in a designated, sealed, and properly labeled hazardous waste container.[3]

      • The container should be chemically resistant with a secure screw-on cap.[3]

    • Sharps Waste:

      • Needles or other sharps contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container that is clearly labeled as chemically contaminated.[2]

  • Waste Container Requirements:

    • All waste containers must be in good condition, leak-proof, and have a secure, tight-fitting lid.[2]

    • Each container must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound."[2][3] The specific hazards (e.g., "Toxic," "Environmental Hazard") should also be indicated on the label.[2]

  • Waste Storage:

    • Store sealed hazardous waste containers in a designated, secure, and well-ventilated secondary containment area.[1]

    • This storage area should be known to all laboratory personnel and be away from incompatible materials.[3]

  • Decontamination of Empty Containers:

    • Empty containers that held this compound should be triple-rinsed with a suitable solvent.[2]

    • The rinsate from this process is considered hazardous waste and must be collected in the designated liquid hazardous waste container.[2] After triple-rinsing, the container may be disposed of as regular lab glass or plastic waste, in accordance with institutional policies.

  • Arranging for Final Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup for the chemical waste.[1][2][3]

    • EHS personnel are trained in the proper handling and transportation of hazardous materials and will ensure the waste is disposed of at a licensed facility.[3]

Hazard Summary for Similar EGFR Inhibitors

The following table summarizes the key hazard information for other small molecule EGFR inhibitors, based on the Globally Harmonized System (GHS) classification. This information is for reference and highlights the potential hazards that may be associated with this compound.

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4Harmful if swallowed[1][2]
Acute Aquatic ToxicityCategory 1Very toxic to aquatic life[1][2]
Chronic Aquatic ToxicityCategory 1Very toxic to aquatic life with long lasting effects[1][2]

Disposal Workflow

The following diagram illustrates the logical workflow for the safe disposal of this compound.

This compound Disposal Workflow cluster_prep Preparation cluster_waste Waste Segregation cluster_containment Containment & Storage cluster_disposal Final Disposal sds Obtain & Review SDS ppe Don Appropriate PPE sds->ppe solid Solid Waste (unused powder, contaminated supplies) liquid Liquid Waste (solutions containing this compound) sharps Contaminated Sharps container Use Labeled, Sealed Hazardous Waste Containers solid->container liquid->container sharps->container storage Store in Designated, Secure Secondary Containment container->storage decon Triple-Rinse Empty Containers storage->decon ehs Contact EHS for Pickup decon->ehs

Workflow for the safe disposal of this compound.

Spill Procedures

In the event of a spill, the following procedures should be followed:

  • Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.[2]

  • Don Appropriate PPE: As listed in the PPE section, including respiratory protection if necessary.[1][2]

  • Contain the Spill: For solid spills, carefully sweep or scoop up the material to avoid generating dust. For liquid spills, use an inert absorbent material (e.g., sand, vermiculite).[1][2]

  • Collect and Dispose: Place the contained material into a labeled hazardous waste container.

  • Clean the Area: Clean the spill area with an appropriate decontaminating solution.

  • Report the Spill: Report the incident to your laboratory supervisor and EHS department.[1]

By adhering to these procedures and consulting your institution's specific guidelines, you can ensure the safe and compliant disposal of this compound, protecting both laboratory personnel and the environment.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.